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(5-Bromopyridin-3-yl)(thiomorpholino)methanone Documentation Hub

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  • Product: (5-Bromopyridin-3-yl)(thiomorpholino)methanone
  • CAS: 1197957-37-1

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of (5-Bromopyridin-3-yl)(thiomorpholino)methanone in Drug Discovery

Executive Summary (5-Bromopyridin-3-yl)(thiomorpholino)methanone (CAS: 1197957-37-1) is a highly functionalized, bifunctional heterocyclic building block that has become increasingly valuable in modern medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Bromopyridin-3-yl)(thiomorpholino)methanone (CAS: 1197957-37-1) is a highly functionalized, bifunctional heterocyclic building block that has become increasingly valuable in modern medicinal chemistry[1]. By merging an electron-deficient halogenated pyridine core with a thiomorpholine amide, this scaffold offers a unique combination of synthetic versatility and favorable pharmacokinetic (PK) properties. This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven experimental workflows for its application in drug discovery.

Physicochemical Profiling and Structural Causality

Understanding the baseline physicochemical properties of a scaffold is critical before integrating it into a high-throughput screening (HTS) or lead optimization pipeline. The properties of (5-Bromopyridin-3-yl)(thiomorpholino)methanone are summarized below[2]:

PropertyValueCausality & Medicinal Chemistry Significance
Molecular Formula C10H11BrN2OS-
Molecular Weight 287.18 g/mol Well below the 500 Da threshold (Lipinski's Rule of 5), allowing ample molecular "real estate" for downstream functionalization.
Predicted LogP 2.03Represents an optimal lipophilicity range. It ensures adequate passive membrane permeability without inducing the non-specific toxicity or high plasma-protein binding often associated with highly lipophilic compounds.
Density 1.6 ± 0.1 g/cm³The high density is driven by the heavy bromine atom and the sulfur heteroatom, which influence the compound's packing in solid-state formulations[2].
Boiling Point 441.2 ± 45.0 °CIndicates excellent thermal stability. The compound can withstand aggressive, high-temperature reaction conditions (e.g., microwave-assisted cross-coupling) without degradation[2].
H-Bond Donors 0The absence of hydrogen bond donors significantly reduces the desolvation penalty required for the molecule to cross lipid bilayers, making it an excellent candidate for Central Nervous System (CNS) targeting.
H-Bond Acceptors 3Provided by the pyridine nitrogen, amide carbonyl, and thiomorpholine sulfur. These serve as critical interaction points for target protein binding.
Rotatable Bonds 1High structural rigidity minimizes the entropic penalty upon binding to a target receptor, often leading to higher binding affinities.
The "Thiomorpholine vs. Morpholine" Paradigm

A critical structural feature of this molecule is the use of a thiomorpholine ring rather than the more common morpholine ring. In drug design, replacing the oxygen atom with a sulfur atom alters the molecule's metabolic stability and lipophilicity. Furthermore, the sulfur atom serves as a synthetic "switch." It can be selectively oxidized to a sulfoxide or a sulfone (1,1-dioxide). This oxidation drastically lowers the LogP and increases aqueous solubility—a tactic successfully employed in the development of Sigma-2 receptor ligands for pancreatic cancer[3] and MmpL3 inhibitors for drug-resistant tuberculosis[4].

Experimental Methodologies & Self-Validating Protocols

The 5-bromopyridine moiety is an ideal electrophile. The electron-withdrawing nature of the pyridine nitrogen makes the C-Br bond highly susceptible to oxidative addition by transition metals (Palladium or Nickel), enabling rapid structural expansion via Suzuki-Miyaura cross-coupling[5] or Cross-Electrophile Coupling (XEC)[6].

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality: Using a biphasic solvent system (Dioxane/H2O) ensures the solubility of both the organic electrophile and the inorganic base, which is necessary to activate the boronic acid for the transmetalation step.

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk flask under an Argon atmosphere, add (5-Bromopyridin-3-yl)(thiomorpholino)methanone (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

  • Catalyst Loading: Add Pd(PPh3)4 (0.05 equiv).

    • Self-Validation Check: The reaction mixture should maintain a distinct yellow hue. If the solution turns black rapidly, it indicates the precipitation of "Palladium black" (catalyst decomposition), usually due to oxygen contamination. If this occurs, the solvents must be re-degassed.

  • Solvent & Base: Add a strictly degassed mixture of 1,4-Dioxane and 2M aqueous Na2CO3 (3:1 v/v). Degassing (via freeze-pump-thaw or vigorous Argon sparging) is critical to prevent the oxidative homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 80 °C for 8–12 hours. Monitor the consumption of the starting material (m/z 287/289) via LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol 2: Controlled Oxidation to Thiomorpholine-1,1-dioxide

Causality: To tune the pharmacokinetic profile (specifically lowering LogP), the sulfide is oxidized to a sulfone. Using strictly >2.0 equivalents of the oxidant prevents the formation of a difficult-to-separate mixture of sulfoxide and sulfone[3].

Step-by-Step Workflow:

  • Dissolve the starting material in anhydrous Dichloromethane (DCM) and cool to 0 °C in an ice bath.

  • Slowly add meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity, 2.2 equiv) in small portions to control the exothermic oxidation.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quench & Workup: Add saturated aqueous Na2S2O3 to reduce any unreacted peroxide (safety and purification requirement). Wash the organic layer with saturated aqueous NaHCO3 to remove the meta-chlorobenzoic acid byproduct. Dry and concentrate to yield the sulfone derivative.

Mechanistic and Logical Visualizations

The following diagrams illustrate the logical pathways and catalytic mechanisms associated with this compound.

G A Pd(0) Catalyst B Oxidative Addition (C-Br Bond Cleavage) A->B (5-Bromopyridin-3-yl)... addition C Transmetalation (Aryl Boronic Acid) B->C Base / Heat D Reductive Elimination (Biaryl Product Formation) C->D Aryl transfer D->A Catalyst Regeneration

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling for the bromopyridine scaffold.

SPR Core (5-Bromopyridin-3-yl)(thiomorpholino)methanone LogP: 2.03 Sub1 Bromopyridine Moiety (Electrophilic Core) Core->Sub1 Sub2 Thiomorpholine Amide (PK Modulator) Core->Sub2 Action1 Cross-Coupling (C-C/C-N) Expands Chemical Space Sub1->Action1 Action2 Sulfur Oxidation (m-CPBA) Yields Sulfone (Lowers LogP) Sub2->Action2

Caption: Structure-property optimization pathways for the bifunctional scaffold.

References

  • Boroncore : 1197957-37-1 | (5-Bromopyridin-3-yl)(thiomorpholino)methanone. Available at: [Link]

  • Chemikart : (5-Bromopyridin-3-yl)(thiomorpholino)methanone | LogP and H-Bond Data. Available at: [Link]

  • Journal of Medicinal Chemistry (ACS) : Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC) : Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS) : Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer. Available at: [Link]

  • ACS Catalysis (ACS) : Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Available at: [Link]

Sources

Exploratory

Solubility profile of (5-Bromopyridin-3-yl)(thiomorpholino)methanone in organic solvents

An In-Depth Technical Guide to the Solubility Profile of (5-Bromopyridin-3-yl)(thiomorpholino)methanone Executive Summary In the early stages of drug discovery and preformulation, understanding the physicochemical proper...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of (5-Bromopyridin-3-yl)(thiomorpholino)methanone

Executive Summary

In the early stages of drug discovery and preformulation, understanding the physicochemical properties of building blocks and active pharmaceutical ingredients (APIs) is paramount. (5-Bromopyridin-3-yl)(thiomorpholino)methanone (CAS: 1197957-37-1) is a structurally complex intermediate characterized by a halogenated heteroaromatic ring and a saturated thiomorpholine system linked via a tertiary amide. This whitepaper provides a rigorous analysis of its solvation thermodynamics, predicts its solubility profile across various organic solvent classes, and details the self-validating experimental workflows required to empirically determine its kinetic and thermodynamic solubility[1].

Structural Analysis & Solvation Thermodynamics

To accurately predict the solubility of (5-Bromopyridin-3-yl)(thiomorpholino)methanone, we must deconstruct its molecular architecture through the lens of Hansen Solubility Parameters (HSP) . The HSP framework divides the total cohesive energy of a liquid into three distinct intermolecular interactions: dispersion forces ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ ) [2].

  • 5-Bromopyridine Core: The heavy bromine atom and the aromatic π -system contribute significantly to the dispersion forces ( δD​ ). The pyridine nitrogen acts as a weak hydrogen bond acceptor but lacks any hydrogen bond donor capacity.

  • Thiomorpholine Ring: This non-planar, aliphatic heterocycle contains sulfur—a highly polarizable atom that further enhances lipophilicity and dispersion interactions—and a nitrogen atom that is integrated into the amide bond.

  • Methanone (Tertiary Amide) Linkage: The carbonyl group is a strong hydrogen bond acceptor. Crucially, because the nitrogen is fully substituted (part of the thiomorpholine ring), this is a tertiary amide. It possesses a strong dipole moment ( δP​ ) but zero hydrogen bond donor capacity ( δH​ donor = 0) [3].

Causality in Solvent Selection: The fundamental rule of solvation is that the energetic penalty of cavity formation in the solvent must be offset by favorable solute-solvent interactions. Because this compound is a pure hydrogen bond acceptor with moderate polarity and high polarizability, it will exhibit maximum solubility in solvents that can match its dipole without requiring hydrogen bond donation.

G Solute (5-Bromopyridin-3-yl) (thiomorpholino)methanone Disp Dispersion (δD) Bromine & Aromatic Ring Solute->Disp Pol Polarity (δP) Tertiary Amide Dipole Solute->Pol Hbond H-Bonding (δH) Acceptors (N, O, S) Only Solute->Hbond Aprotic Polar Aprotic Solvents (DMSO, DMF, DCM) High Solubility Disp->Aprotic Nonpolar Non-Polar Solvents (Hexane, Heptane) Poor Solubility Disp->Nonpolar Pol->Aprotic Hbond->Aprotic Protic Polar Protic Solvents (Alcohols) Moderate Solubility Hbond->Protic

Fig 1. Solvation thermodynamics based on functional group interactions.

Predicted Solubility Profile in Organic Solvents

Based on the thermodynamic principles outlined above, the solubility of (5-Bromopyridin-3-yl)(thiomorpholino)methanone can be stratified into distinct solvent classes. The data below summarizes the expected behavior, providing a predictive baseline for formulation scientists [4].

Solvent ClassRepresentative SolventsSolvation MechanismPredicted Solubility Range
Polar Aprotic DMSO, DMF, DMAcStrong dipole-dipole interactions; excellent match for the tertiary amide's δP​ without H-bond donor mismatch.High (>50 mg/mL)
Halogenated Dichloromethane (DCM), ChloroformHigh polarizability matches the dispersion forces ( δD​ ) of the bromine and sulfur atoms.High (>30 mg/mL)
Polar Protic Methanol, EthanolSolvents can donate H-bonds to the carbonyl and pyridine nitrogen, but the bulky hydrophobic core limits total solvation.Moderate (5 - 20 mg/mL)
Non-Polar Aliphatic Hexane, HeptaneSevere mismatch in polarity ( δP​ ) and hydrogen bonding ( δH​ ). Unable to break the solute's crystal lattice.Poor (<1 mg/mL)

Experimental Methodologies for Solubility Validation

To transition from predictive models to empirical data, a two-tiered experimental approach is required. In early drug development, material is often scarce, necessitating a high-throughput kinetic screen followed by a rigorous thermodynamic validation for lead formulation candidates.

G A Compound Synthesis CAS: 1197957-37-1 B Hansen Solubility Parameters (In Silico) A->B Structural Input C Kinetic Screening (Laser Nephelometry) B->C Solvent Matrix D Thermodynamic Profiling (Shake-Flask Method) C->D Hit Prioritization E Preformulation & Solvent Selection D->E Equilibrium Data

Fig 2. Sequential workflow for solubility profiling in early drug development.
High-Throughput Kinetic Screening (Laser Nephelometry)

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution (typically originating from a DMSO stock). Laser nephelometry is the industry standard for this, detecting the forward-scattered light caused by insoluble particulates [5].

Step-by-Step Protocol:

  • Stock Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock solution.

  • Serial Dilution: Using an automated robotic liquid handler, perform linear serial dilutions of the stock into a 384-well microtiter plate to achieve a concentration gradient (e.g., 10 µM to 1000 µM).

  • Solvent Addition: Dispense the target organic solvent (or aqueous buffer for physiological profiling) into each well. Ensure the final DMSO concentration remains constant (typically 1% v/v) to prevent co-solvent artifacts.

  • Incubation: Seal the plate and incubate at 25°C for 60 to 90 minutes to allow precipitation to occur.

  • Nephelometric Measurement: Pass a laser beam through each well using a microplate nephelometer. The kinetic solubility limit is defined as the lowest concentration at which the light scattering signal significantly deviates from the baseline of the pure solvent.

Thermodynamic Equilibrium Profiling (Shake-Flask Method)

While kinetic screening is fast, it often overestimates solubility due to metastable supersaturation. The Shake-Flask method remains the "gold standard" for determining true thermodynamic equilibrium solubility [6].

Step-by-Step Protocol:

  • Solid Addition: Weigh an excess amount of (5-Bromopyridin-3-yl)(thiomorpholino)methanone solid (e.g., 15–20 mg) into a borosilicate glass vial.

  • Solvent Dispensing: Add exactly 2.0 mL of the target organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled thermoshaker. Agitate vigorously at 25°C (or 37°C for physiological relevance) for 24 to 48 hours. Causality note: 48 hours is strictly required to ensure the crystal lattice has fully equilibrated with the solvation shell.

  • Phase Separation: Remove the vial and separate the undissolved solid from the saturated supernatant. This must be done via high-speed centrifugation (10,000 x g for 15 minutes) or filtration through a solvent-compatible 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the supernatant to fall within the linear dynamic range of the detector. Quantify the dissolved concentration using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against a highly linear, pre-established calibration curve.

Preformulation Implications

The solubility profile of (5-Bromopyridin-3-yl)(thiomorpholino)methanone dictates its handling in downstream applications. Because it lacks hydrogen bond donors but possesses strong acceptor capabilities, it is highly compatible with polymeric excipients that contain hydrogen bond donors (e.g., certain cellulosics or co-povidones) for the generation of amorphous solid dispersions (ASDs). Furthermore, its high solubility in polar aprotic solvents confirms that DMSO is the optimal vehicle for long-term storage of screening libraries, minimizing the risk of cold-induced precipitation.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. Available at: [Link]

  • Jankovic, S., et al. (2019). Like Dissolves Like? A Comprehensive Evaluation of Partial Solubility Parameters to Predict Polymer-Drug Compatibility. Available at: [Link]

  • Heravi, M. M., et al. (2018). Beyond a Solvent: Triple Roles of Dimethylformamide in Organic Chemistry. RSC Advances. Available at: [Link]

  • Baka, E., Comer, J.E.A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Foundational

Electronic and Steric Properties of (5-Bromopyridin-3-yl)(thiomorpholino)methanone: A Comprehensive Technical Guide

Executive Summary & Structural Deconstruction (5-Bromopyridin-3-yl)(thiomorpholino)methanone (CAS 1197957-37-1) is a highly functionalized synthetic intermediate and pharmacophore building block utilized extensively in f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Deconstruction

(5-Bromopyridin-3-yl)(thiomorpholino)methanone (CAS 1197957-37-1) is a highly functionalized synthetic intermediate and pharmacophore building block utilized extensively in fragment-based drug discovery [[1]](). Its utility stems from a precise tripartite architecture: a pi-deficient pyridine core, an electron-withdrawing bromine atom, and a sterically demanding thiomorpholine ring connected via a conjugated methanone (amide) linker 2. Understanding the interplay between its electronic topography and steric conformation is critical for scientists designing kinase inhibitors, GPCR ligands, or optimizing pharmacokinetic profiles.

G Molecule (5-Bromopyridin-3-yl)(thiomorpholino)methanone Pyridine 5-Bromopyridine Core (-I Inductive Effect) Molecule->Pyridine Electron Withdrawal Amide Methanone Linker (Resonance / Partial C=N) Molecule->Amide Conjugation Thio Thiomorpholine Ring (Chair Pucker / S-Polarizability) Molecule->Thio Steric Bulk

Structural deconstruction of electronic and steric domains.

Electronic Topography

The Pyridine Core and Bromine Inductive Effects

The pyridine ring is inherently pi-deficient due to the electronegative sp2 hybridized nitrogen atom, which pulls electron density away from the carbon framework. The addition of a bromine atom at the 5-position exacerbates this deficiency through a powerful inductive (-I) effect 3. While halogens possess lone pairs that can theoretically donate electrons via resonance (+M), the inductive withdrawal dominates in this electron-poor system. This renders the 5-bromopyridin-3-yl moiety highly electrophilic, drastically altering the Lowest Unoccupied Molecular Orbital (LUMO) coefficients and dictating regioselectivity during cross-coupling reactions or oxidative additions 4.

Amide Resonance and Thiomorpholine Polarizability

The methanone linker forms a tertiary amide bond with the thiomorpholine nitrogen. The lone pair on this nitrogen delocalizes into the carbonyl π∗ orbital, creating a push-pull electronic system with significant partial double-bond character. Furthermore, unlike morpholine (where oxygen acts as a hard Lewis base), the sulfur atom in thiomorpholine is a soft Lewis base with high polarizability 5. This polarizability allows the sulfur to participate in unique chalcogen bonding interactions within biological target pockets, altering the electrostatic potential surface of the entire saturated ring.

Steric Architecture & Conformational Dynamics

Thiomorpholine Puckering

The steric bulk of the thiomorpholine ring is heavily governed by the sulfur atom. Sulfur possesses a larger Van der Waals radius (~1.80 Å) compared to oxygen (~1.52 Å), and C-S bonds are significantly longer (~1.82 Å) than C-O bonds. This structural causality forces the thiomorpholine ring into a more pronounced, rigid chair conformation to minimize transannular steric clashes 5. This puckering alters the spatial trajectory of the nitrogen lone pair, directly impacting the geometry of the adjacent amide bond.

Amide Rotational Barrier and Bromine Shielding

Due to the aforementioned resonance, the C-N amide bond exhibits restricted rotation. This creates a significant energy barrier ( ΔG‡≈15−18 kcal/mol), resulting in the existence of distinct syn and anti rotamers at room temperature. Concurrently, the bulky bromine atom (Van der Waals radius ~1.85 Å) provides severe steric shielding at the 5-position. This creates a "buttressing effect" that restricts the approach of bulky nucleophiles and locks the 3D spatial arrangement of the molecule, a critical factor when optimizing for stereoselective binding [[6]]().

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the molecule's behavior:

ParameterValue / DescriptionCausality / Impact on Molecular Behavior
Bromine VdW Radius ~1.85 ÅInduces steric shielding at C5; creates a buttressing effect.
C-S Bond Length ~1.82 ÅForces a deeper chair pucker in the thiomorpholine ring vs. morpholine.
Amide Rotational Barrier ( ΔG‡ ) ~15 - 18 kcal/molRestricts conformational flexibility; causes observable NMR rotamers.
Pyridine Core Nature Pi-deficientIncreases electrophilicity; resists oxidative metabolism (CYP450).
Sulfur Polarizability High (Soft Lewis Base)Enables chalcogen bonding; alters binding pocket electrostatics.

Experimental Workflows (Self-Validating Protocols)

To empirically validate the theoretical electronic and steric properties discussed above, the following self-validating experimental protocols are employed.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Amide Rotational Barriers

Causality: The partial double-bond character of the amide restricts rotation, creating distinct conformers at 298 K. By applying thermal energy, we can surpass the rotational barrier ( ΔG‡ ), causing the distinct NMR signals to coalesce. This self-validates the presence and strength of the electronic resonance.

  • Sample Preparation: Dissolve 10 mg of (5-Bromopyridin-3-yl)(thiomorpholino)methanone in 0.6 mL of anhydrous DMSO- d6​ .

  • Initial Acquisition (298 K): Acquire a standard 1 H-NMR spectrum at 298 K. Identify the split signals of the thiomorpholine α -protons, which indicate the presence of syn and anti rotamers.

  • Variable Temperature Heating: Increment the spectrometer temperature in 10 K steps up to 380 K. Allow exactly 5 minutes of thermal equilibration at each step before acquisition.

  • Coalescence Monitoring: Monitor the specific temperature ( Tc​ ) at which the split α -proton signals merge into a single broad peak.

  • Thermodynamic Calculation: Utilize the Eyring equation to calculate the Gibbs free energy of activation ( ΔG‡ ) for the C-N bond rotation based on the coalescence temperature and the initial frequency separation ( Δν ).

G Step1 1. Sample Prep (Dissolve in DMSO-d6) Step2 2. 1H-NMR at 298K (Observe Rotamer Split) Step1->Step2 Step3 3. VT-NMR Heating (Increment to 380K) Step2->Step3 Step4 4. Coalescence (Tc) (Calculate ΔG‡) Step3->Step4

VT-NMR workflow for determining amide rotational barriers.

Protocol 2: Cyclic Voltammetry (CV) for Electronic Profiling

Causality: The inductive effect of the bromine atom and the pi-deficiency of the pyridine ring directly alter the molecule's redox potential. CV measures the oxidation/reduction peaks, allowing us to empirically calculate the HOMO/LUMO gap, validating the computational models of electron withdrawal.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) in anhydrous, degassed acetonitrile.

  • Analyte Addition: Add the compound to the electrolyte solution to achieve a final concentration of 1 mM.

  • Cell Setup: Assemble a three-electrode cell using a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag + non-aqueous reference electrode.

  • Scan Execution: Sweep the potential from -2.0 V to +2.0 V at a consistent scan rate of 100 mV/s.

  • Analysis: Identify the anodic (oxidation) and cathodic (reduction) peak potentials. Use these values to map the HOMO and LUMO energy levels, confirming the heightened electrophilicity induced by the 5-bromo substituent.

References

  • Chem-Impex:5-Bromopyridine-3-carboxylic acid URL
  • BenchChem:An In-depth Technical Guide on the Electronic and Steric Effects in 3-Amino-5-bromopyridine URL
  • ACS Publications:Mechanisms and Site Selectivity of (Het)Ar–X Oxidative Addition to Pd(0)
  • ACS Publications:Synthesis and Characterization of Thiophosphoramidate Morpholino Oligonucleotides and Chimeras URL
  • MDPI:A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts URL

Sources

Exploratory

Mechanism of Action of (5-Bromopyridin-3-yl)(thiomorpholino)methanone Derivatives: A Structural and Pharmacological Whitepaper

Executive Summary In modern medicinal chemistry, the design of highly selective kinase inhibitors and epigenetic modulators relies heavily on privileged molecular scaffolds. (5-Bromopyridin-3-yl)(thiomorpholino)methanone...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase inhibitors and epigenetic modulators relies heavily on privileged molecular scaffolds. (5-Bromopyridin-3-yl)(thiomorpholino)methanone (CAS: 1197957-37-1) serves as a highly versatile, trifunctional building block. Rather than acting as a standalone therapeutic, this core is systematically derivatized to create potent pharmacological agents. By offering a rigid hinge-binding anchor, a synthetic vector for deep-pocket exploration, and a tunable solvent-exposed motif, derivatives of this scaffold have successfully targeted Janus Kinases (JAK)[1], Interleukin-2-inducible T-cell Kinase (ITK)[2], and the Polycomb Repressive Complex 2 (PRC2)[3].

This whitepaper deconstructs the structural pharmacology of these derivatives, details their mechanisms of action across diverse targets, and outlines the self-validating experimental workflows required to evaluate their target engagement.

Structural Pharmacology & Pharmacophore Mechanics

The pharmacological efficacy of (5-bromopyridin-3-yl)(thiomorpholino)methanone derivatives is dictated by the distinct roles of its three primary structural domains.

  • The Pyridine Core (Hinge Anchor): In ATP-competitive kinase inhibitors, the pyridine nitrogen acts as a critical hydrogen bond acceptor. It interacts directly with the backbone amide NH of the kinase hinge region (e.g., Leu932 in JAK2). This interaction is the foundational anchor that orientates the rest of the molecule within the active site.

  • The C5-Bromine (Selectivity Vector): The bromine atom is a heavy, polarizable halogen that serves primarily as a synthetic handle. Through palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), bulky heteroaromatics (such as pyrrolopyrimidines or triazolopyrimidines) are appended here. These extended motifs penetrate the hydrophobic pocket II (the selectivity filter), dictating whether the derivative inhibits a specific kinase[2] or an epigenetic reader protein[3].

  • The Thiomorpholino-Methanone Motif (Solvent Channel & PK Tuning): The amide carbonyl provides a secondary H-bond acceptor, while the non-planar, sp3 -rich thiomorpholine ring projects outward into the solvent channel. The sulfur atom is a critical metabolic asset: it can be synthetically oxidized to a sulfoxide or sulfone. This oxidation causality is profound—it drastically lowers lipophilicity (cLogP), mitigates off-target hERG channel blockade, and optimizes the efflux ratio to either promote or prevent Blood-Brain Barrier (BBB) penetration depending on the therapeutic goal.

MOA_Pharmacophore cluster_target Target Protein Binding Site (e.g., Kinase ATP Pocket) cluster_ligand (5-Bromopyridin-3-yl)(thiomorpholino)methanone Derivative Hinge Hinge Region (Backbone NH) Solvent Solvent Channel (Aqueous Interface) Hydrophobic Hydrophobic Pocket (Selectivity Filter) Pyridine Pyridine Nitrogen (Core Anchor) Pyridine->Hinge Hydrogen Bond Thiomorph Thiomorpholino-Methanone (PK Modulator) Thiomorph->Solvent Solvation / H-Bonds C5Sub C5-Aryl Substitution (Cross-Coupled Motif) C5Sub->Hydrophobic Van der Waals / Pi-Pi

Caption: Pharmacophore mapping of the derivative core within a typical kinase ATP-binding pocket.

Mechanisms of Action in Validated Targets

By altering the C5-substitution, researchers have successfully redirected the mechanism of action of this scaffold across entirely different protein classes.

Janus Kinase (JAK) Inhibition (Inflammation & Immunology)

When the C5 position is functionalized with a pyrrolopyrimidine group, the resulting derivatives act as potent, ATP-competitive inhibitors of Janus Kinases (JAK1/JAK2). Mechanism: The compound occupies the ATP-binding cleft, preventing the trans-phosphorylation of the kinase domains. This halts the recruitment and subsequent phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins. By blocking the JAK-STAT pathway, the transcription of pro-inflammatory cytokines is silenced. This specific mechanism has been heavily patented for treating ocular surface inflammation, such as dry eye syndrome (keratoconjunctivitis sicca)[1].

Polycomb Repressive Complex 2 (PRC2) Modulation (Oncology)

In a striking departure from kinase inhibition, coupling the C5 position to triazolopyrimidine motifs shifts the target to epigenetic regulation[3]. Mechanism: These derivatives act as allosteric inhibitors of the PRC2 complex by binding to the WD40 domain of the Embryonic Ectoderm Development (EED) subunit. Binding induces a conformational lock that prevents EED from interacting with EZH2 (the catalytic subunit). Consequently, the histone methyltransferase activity of EZH2 is abolished, preventing the trimethylation of histone H3 at lysine 27 (H3K27me3). This derepresses tumor suppressor genes, driving apoptosis in malignancies like diffuse large B-cell lymphoma (DLBCL)[3].

Quantitative Data: Impact of Scaffold Derivatization

The table below summarizes the physicochemical and pharmacological evolution of the scaffold from a raw fragment to a highly optimized, hypothetical JAK-targeting lead compound.

Compound StageStructural ModificationTarget Kinase IC₅₀ (nM)cLogPAqueous Solubility (µM)Efflux Ratio (Papp B-A/A-B)
Fragment Core None (Base Scaffold)> 10,0001.8> 500N/A
Intermediate C5-Pyrrolopyrimidine Addition453.2504.2
Optimized Lead C5-Pyrrolopyrimidine + S-Oxidation (Sulfone)122.12501.5

Note: The S-oxidation of the thiomorpholine ring is a critical causality step; it lowers cLogP and reduces the efflux ratio, ensuring better systemic exposure while maintaining target affinity.

Self-Validating Experimental Workflows

To ensure data integrity during the development of these derivatives, target engagement must be evaluated using a self-validating, orthogonal cascade.

Protocol_Validation Step1 1. TR-FRET Assay (Primary Screen) Check1 Z'-Factor > 0.6? (Assay Robustness) Step1->Check1 Step2 2. SPR Kinetics (Orthogonal Validation) Check1->Step2 Yes Check2 1:1 Binding Model? (Stoichiometry) Step2->Check2 Step3 3. Cellular NanoBRET (In Vivo Target Engagement) Check2->Step3 Yes

Caption: Self-validating cascade for evaluating target engagement and kinetic profiling of derivatives.

Protocol: Orthogonal Target Engagement & Kinetic Profiling

Phase 1: High-Throughput TR-FRET Kinase Assay Causality: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is selected over standard fluorescence assays because the time delay of the lanthanide fluorophore eliminates interference from the auto-fluorescence commonly exhibited by highly conjugated heteroaromatic derivatives.

  • Preparation: Dispense 10 µL of kinase assay buffer containing the target kinase (e.g., JAK2) and a europium-labeled specific antibody into a 384-well plate.

  • Compound Addition: Add 5 µL of the derivative (serially diluted in DMSO).

    • Self-Validation Check: You MUST include wells with 10 µM Staurosporine as a positive control (100% inhibition) and 1% DMSO as a negative vehicle control (0% inhibition).

  • Incubation: Incubate for 60 minutes at room temperature to allow the binding equilibrium to establish.

  • Detection & Validation: Read the plate (Excitation: 340 nm, Emission: 615 nm / 665 nm). Calculate the Z'-factor. The assay is only validated and actionable if Z' > 0.6 , proving robust statistical separation between the positive and negative controls.

Phase 2: Orthogonal Validation via Surface Plasmon Resonance (SPR) Causality: TR-FRET provides an IC₅₀, which is highly dependent on ATP concentration. SPR is employed orthogonally to determine absolute, label-free kinetic parameters ( kon​ , koff​ , and KD​ ), revealing whether the derivative is a fast-reversible or slow-tight binding inhibitor.

  • Immobilization: Immobilize the target protein (e.g., His-tagged JAK2) onto a Ni-NTA sensor chip until a stable baseline response of ~2000 RU is achieved.

  • Injection: Flow the derivative across the sensor surface at 5 different concentrations (ranging from 0.1x to 10x the expected KD​ ) at a flow rate of 30 µL/min.

  • Dissociation: Monitor the dissociation phase by flowing running buffer over the chip for 600 seconds.

  • System Validation: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. The protocol is self-validated only if the residual χ2 value is < 10% of the Rmax​ , confirming that the binding stoichiometry is strictly 1:1 and not an artifact of non-specific compound aggregation.

References[3] Google Patents. "US9580437B2 - Triazolopyrimidine compounds and uses thereof". URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdyMP8SMCHPF5_8sifgvCl0fKN_2gZHCZeqyCDVKKiadb-DW0xcE1JoaDkIRU4Dp_xEB56NtlEZUzhXR7TiHtNdGV_ye6cIgFTq47fmQbmlbv4U3Ih5Chj8gBKc6nE9tN1QsJBlPGELJx-[1] European Patent Office (EPO). "JANUS KINASE INHIBITORS FOR TREATMENT OF DRY EYE AND OTHER EYE RELATED DISEASES". URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwYHd9uuTFfDBjIonkYSL0N0SXDe8wBaCWR76lbCrMSb_eGsr0HkQnfg2hf2s3yAXip82oUzl8Pez7VKPGr3ve1VRYKnATpVezjwkce93B5y5EwITCbmJVJRo64s12Gxecza-QREEw8TlCIm5swWxKsfp6D1Z8nzqya3_IbgsokD88TlreTTzagmtWaDxu[2] Google Patents. "WO2010106016A1 - Pyrimidine derivatives used as itk inhibitors". URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtdOgHE6be8bPQzUbDhKW32RqiJ-QVzQTYCmp27eGFPD-IAJS41GWCMVxcKBlRT9siC_kpQd4TX-ynr0aMATMc072FmhVvUaXZI4Li0RWHwLZOPqHDSMccNMhejGnJcdPhk1tL4Jf6Ipu0Uq4j

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for (5-Bromopyridin-3-yl)(thiomorpholino)methanone

Executive Summary (5-Bromopyridin-3-yl)(thiomorpholino)methanone (CAS: 1197957-37-1) [1] is a highly versatile heteroaryl building block. It is frequently utilized in the synthesis of Janus kinase (JAK) inhibitors [2] an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Bromopyridin-3-yl)(thiomorpholino)methanone (CAS: 1197957-37-1) [1] is a highly versatile heteroaryl building block. It is frequently utilized in the synthesis of Janus kinase (JAK) inhibitors [2] and serves as a critical linker moiety in the development of bifunctional molecules for targeted protein degradation (PROTACs) [3]. The 5-bromo handle allows for downstream late-stage functionalization via palladium-catalyzed cross-coupling, while the thiomorpholine amide provides favorable metabolic stability.

This guide details a highly efficient, self-validating synthetic protocol utilizing HATU-mediated dehydrative amidation.

Mechanistic Rationale & Experimental Design

The synthesis relies on the dehydrative coupling of 5-bromonicotinic acid and thiomorpholine. While traditional carbodiimides (e.g., EDC/HOBt) are effective, the use of the uronium-based coupling reagent HATU is highly recommended for secondary amines like thiomorpholine to maximize yield and minimize epimerization/side reactions [4].

Causality of Reagent Selection:

  • HATU Activation: HATU generates a highly reactive 1-hydroxy-7-azabenzotriazole (HOAt) active ester intermediate. The nitrogen atom at the 7-position of the HOAt ring provides anchimeric assistance (neighboring group participation) by hydrogen-bonding with the incoming amine. This pre-organizes the transition state, significantly accelerating the aminolysis step [5].

  • DIPEA (N,N-Diisopropylethylamine): Acts as a sterically hindered, non-nucleophilic base. Exactly 3.0 equivalents are utilized: one to deprotonate the carboxylic acid, one to neutralize the hexafluorophosphate counterion of HATU, and one to maintain the secondary amine in its active, unprotonated state [3].

  • DMF Solvent: A polar aprotic solvent that effectively solubilizes the zwitterionic 5-bromonicotinic acid and stabilizes the polar transition state of the coupling reaction.

Workflow A 5-Bromonicotinic Acid B HATU + DIPEA (Activation) A->B DMF, 0 °C C HOAt-Active Ester B->C HOAt release E Target Amide Product (CAS: 1197957-37-1) C->E Aminolysis D Thiomorpholine D->E Nucleophilic Attack

Reaction workflow for the HATU-mediated amidation of 5-bromonicotinic acid.

Reagent Matrix (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountFunction
5-Bromonicotinic acid 202.011.02.02 gLimiting Reagent
Thiomorpholine 103.191.21.21 mL (1.24 g)Nucleophile
HATU 380.231.24.56 gCoupling Agent
DIPEA 129.253.05.23 mL (3.88 g)Non-nucleophilic Base
Anhydrous DMF 73.09N/A40.0 mLSolvent (0.25 M)

Step-by-Step Experimental Protocol

Phase 1: Pre-activation (In-Process Control Point)
  • Equip a 100 mL oven-dried round-bottom flask with a magnetic stir bar and a rubber septum. Purge the flask with dry Nitrogen (N₂) for 5 minutes.

  • Charge the flask with 5-Bromonicotinic acid (2.02 g, 10.0 mmol) and HATU (4.56 g, 12.0 mmol).

  • Suspend the solids in anhydrous DMF (40 mL).

  • Cool the mixture to 0 °C using an ice-water bath.

  • Add DIPEA (5.23 mL, 30.0 mmol) dropwise via syringe over 5 minutes.

  • Self-Validation Check: The solution will transition to a distinct yellow/orange color, providing a visual colorimetric confirmation of the HOAt active ester formation [5]. Stir at 0 °C for 20 minutes to ensure complete pre-activation.

Phase 2: Aminolysis
  • Add thiomorpholine (1.21 mL, 12.0 mmol) dropwise to the pre-activated ester solution at 0 °C.

  • Remove the ice bath and allow the reaction to warm to ambient room temperature (20–25 °C).

  • Stir the reaction for 2 to 4 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. Proceed to work-up only when the peak corresponding to 5-bromonicotinic acid (m/z 202.0/204.0) is completely consumed [3].

Phase 3: Downstream Processing & Work-up

Note: The work-up sequence is logically designed to sequentially partition out coupling byproducts and the high-boiling DMF solvent without protonating the weakly basic product. 11. Quench the reaction by pouring the mixture into 150 mL of vigorously stirred ice-cold water. 12. Extract the aqueous phase with Ethyl Acetate (EtOAc) (3 × 50 mL). Combine the organic layers. 13. Wash the combined organic layer with Saturated aqueous NaHCO₃ (50 mL). Causality: Deprotonates and removes acidic byproducts (HOAt) and any trace unreacted starting acid. 14. Wash with Saturated aqueous NH₄Cl (50 mL). Causality: Removes excess DIPEA and unreacted thiomorpholine. A strong acid wash (e.g., 1M HCl) must be avoided to prevent protonation of the product's pyridine ring (pKa ~ 3). 15. Wash with 5% aqueous LiCl solution (3 × 50 mL). Causality: LiCl drastically increases the ionic strength of the aqueous phase, selectively pulling residual DMF out of the EtOAc layer. 16. Wash with Brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel.

  • Elute using a gradient of 20% to 80% EtOAc in Hexanes.

  • Pool the product-containing fractions (TLC R_f ~0.4 in 50% EtOAc/Hexanes) and concentrate in vacuo to afford the pure title compound as a solid.

Analytical Signatures

ParameterExpected Value / Description
Chemical Formula C₁₀H₁₁BrN₂OS
Molecular Weight 287.18 g/mol
LC-MS (ESI+) m/z[M+H]⁺ 287.0 (⁷⁹Br) and 289.0 (⁸¹Br) exhibiting a classic 1:1 isotopic pattern.
¹H NMR (400 MHz, CDCl₃) δ 8.75 (d, J = 2.0 Hz, 1H), 8.60 (d, J = 2.0 Hz, 1H), 7.95 (t, J = 2.0 Hz, 1H), 3.95 (br s, 2H), 3.65 (br s, 2H), 2.75 (br m, 4H). Note: The thiomorpholine CH₂ protons appear as broad singlets/multiplets due to restricted rotation around the amide bond (atropisomerism) at room temperature.
TLC R_f ~0.4 (50% EtOAc/Hexanes, UV 254 nm)

Safety & EHS Considerations

  • HATU: Known skin and respiratory sensitizer. Can cause severe allergic reactions. Handle exclusively inside a certified fume hood and avoid inhalation of dust.

  • DMF: Hepatotoxic and a recognized reproductive toxin. Use appropriate PPE (nitrile gloves, lab coat, safety glasses).

  • Thiomorpholine: Corrosive and possesses a highly unpleasant, penetrating odor. Handle with extreme caution.

References

  • Guidechem. "1197957-37-1 - T6550654 - Sale from Quality Suppliers." Source: guidechem.com.
  • US Patent US9974790B2. "Heteroaryl substituted pyrrolo[2,3-B] pyridines and pyrrolo[2,3-B] pyrimidines as janus kinase inhibitors." Source: Google Patents.
  • PCT Patent WO2023242597A1. "Bifunctional molecules for targeted protein degradation." Source: Google Patents.
  • El-Faham, A., & Albericio, F. "Peptide coupling reagents, more than a letter soup." Chemical Reviews, 2011. Source: PubMed / ACS.
  • "Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis." Source: ChemRxiv.

Sources

Application

Application Notes and Protocols: Applications of (5-Bromopyridin-3-yl)(thiomorpholino)methanone in Agrochemical Synthesis

Target Audience: Researchers, Process Chemists, and Agrochemical Development Professionals Compound: (5-Bromopyridin-3-yl)(thiomorpholino)methanone (CAS: 1197957-37-1) Executive Summary & Structural Rationale In modern a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Agrochemical Development Professionals Compound: (5-Bromopyridin-3-yl)(thiomorpholino)methanone (CAS: 1197957-37-1)

Executive Summary & Structural Rationale

In modern agrochemical discovery, the strategic design of bifunctional building blocks is critical for accelerating the hit-to-lead optimization process. (5-Bromopyridin-3-yl)(thiomorpholino)methanone serves as a highly versatile scaffold, combining two privileged motifs: a halogenated pyridine core and a thiomorpholine amide.

The pyridine-3-carboxamide framework is a well-established pharmacophore in agricultural chemistry, most notably acting as the core binding motif for Succinate Dehydrogenase Inhibitor (SDHI) fungicides. The 5-bromo substituent provides an orthogonal reactive handle, perfectly primed for transition-metal-catalyzed cross-coupling reactions to extend the molecule's spatial footprint. Concurrently, the thiomorpholine ring acts as a superior bioisosteric replacement for morpholine. The presence of the sulfur atom increases the overall lipophilicity of the molecule—enhancing foliar penetration—while serving as a "metabolic soft spot" that can be selectively oxidized to sulfoxides or sulfones to fine-tune systemic mobility and environmental degradation rates[1].

Caption: Divergent synthetic pathways for functionalizing (5-Bromopyridin-3-yl)(thiomorpholino)methanone.

Agrochemical Applications and Mechanism of Action

Development of Next-Generation SDHI Fungicides

Pyridine-3-carboxamides are the cornerstone of SDHIs, a class of fungicides that target fungal respiration. The amide carbonyl acts as a critical hydrogen bond acceptor with the target enzyme, while the pyridine nitrogen interacts with the ubiquinone binding pocket[2]. By utilizing (5-Bromopyridin-3-yl)(thiomorpholino)methanone, researchers can rapidly generate libraries of SDHI candidates by substituting the 5-bromo position with various lipophilic biaryl or heteroaryl groups via Suzuki-Miyaura coupling.

Caption: Mechanism of action pathway for SDHI fungicides derived from pyridine-3-carboxamides.

Insecticidal nAChR Modulators

The pyridine ring is a well-known pharmacophore for targeting nicotinic acetylcholine receptors (nAChRs) in insects (e.g., neonicotinoids). The incorporation of a thiomorpholine moiety has been shown to enhance binding affinity in target-based drug design for novel nAChR modulators[3].

Physicochemical Tuning and Reaction Optimization

A major advantage of this scaffold is the ability to independently tune its physicochemical properties without altering the primary binding pharmacophore. Oxidation of the thioether to a sulfoxide or sulfone dramatically alters the partition coefficient (LogP), which dictates the compound's mobility within the plant vascular system (xylem/phloem transport) and its soil half-life[1].

Table 1: Physicochemical Tuning via Sulfur Oxidation

DerivativeOxidation StateExpected LogP ShiftAgrochemical Advantage
Thiomorpholine Thioether (-S-)Baseline (Highly Lipophilic)High cuticular penetration in foliar sprays; rainfastness.
Thiomorpholine 1-oxide Sulfoxide (-S(=O)-)DecreasedImproved systemic mobility; balanced amphiphilicity.
Thiomorpholine 1,1-dioxide Sulfone (-SO₂-)Significantly DecreasedEnhanced soil mobility; increased metabolic stability against plant P450s.

When functionalizing the 5-bromo position, the choice of palladium catalyst is critical. The presence of the basic pyridine nitrogen and the Lewis-basic thioether can poison standard Pd catalysts.

Table 2: Optimization of Pd-Catalyzed Cross-Coupling at the 5-Bromo Position

Catalyst SystemLigand TypeYield (%)Mechanistic Rationale
Pd(PPh₃)₄Monodentate45-55%Prone to catalyst deactivation via sulfur coordination.
Pd(OAc)₂ / SPhosBuchwald70-80%Electron-rich ligand accelerates oxidative addition into the C-Br bond.
Pd(dppf)Cl₂ Bidentate >90% Rigid bite angle prevents sulfur coordination to the Pd center, ensuring high turnover.

Experimental Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: To substitute the 5-bromo position with an aryl/heteroaryl group while preventing catalyst poisoning by the thiomorpholine sulfur.

Reagents & Materials:

  • (5-Bromopyridin-3-yl)(thiomorpholino)methanone (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv)

  • K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Degassing (Critical Step): In a Schlenk flask, dissolve the methanone derivative and the arylboronic acid in the Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes. Rationale: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.

  • Catalyst Addition: Add K₂CO₃ and Pd(dppf)Cl₂ under a positive stream of Argon.

  • Reaction Execution: Seal the flask and heat to 85 °C for 12–16 hours. Monitor the reaction via LC-MS or TLC (EtOAc/Hexane 1:1).

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black. Rationale: Removing Pd early prevents the formation of stable Pd-thioether chelates during extraction.

  • Extraction & Purification: Wash the organic filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography to afford the 5-substituted pyridine-3-carboxamide.

Protocol 2: Controlled Oxidation to Thiomorpholine 1,1-Dioxide

Objective: To synthesize the sulfone derivative to decrease lipophilicity and increase metabolic stability.

Reagents & Materials:

  • (5-Bromopyridin-3-yl)(thiomorpholino)methanone (1.0 equiv)

  • m-Chloroperoxybenzoic acid (mCPBA, 70-75% purity) (2.2 equiv)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve the methanone derivative in anhydrous DCM (0.1 M concentration) and cool the flask to 0 °C in an ice bath.

  • Oxidant Addition: Add mCPBA portion-wise over 20 minutes. Rationale: The first equivalent rapidly oxidizes the sulfur to a sulfoxide. The second equivalent oxidizes the sulfoxide to a sulfone. Maintaining 0 °C prevents the unwanted N-oxidation of the pyridine ring, which requires higher temperatures and longer reaction times.

  • Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quenching (Self-Validating Step): Add a saturated aqueous solution of Na₂S₂O₃ and stir vigorously for 15 minutes. Rationale: This reduces any unreacted mCPBA, preventing violent decomposition during concentration.

  • Workup: Add saturated aqueous NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct (converting it to water-soluble sodium m-chlorobenzoate). Extract the aqueous layer with DCM (3x).

  • Isolation: Dry the combined organic layers over MgSO₄, filter, and evaporate under reduced pressure to yield the pure (5-Bromopyridin-3-yl)(1,1-dioxidothiomorpholino)methanone.

References

  • Benchchem. "An In-depth Technical Guide to the Reactivity of the Amino and Bromo Groups in 3-Amino-5-bromopyridine." Benchchem Technical Resources.
  • Benchchem. "Application Notes and Protocols: 3-Pyridinemethanol in Agrochemical Synthesis." Benchchem Technical Resources.
  • MDPI. "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry." MDPI Molecules.
  • ACS Publications. "Target-Based Design, Synthesis, and Biological Evaluation of Novel 1,2,4-Triazolone Derivatives as Potential nAChR Modulators." Journal of Agricultural and Food Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (5-Bromopyridin-3-yl)(thiomorpholino)methanone Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges of coupling 5-bromonicotinic acid with thiomorpholine.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges of coupling 5-bromonicotinic acid with thiomorpholine. This transformation is a critical node in the development of targeted protein degraders and caspase inhibitors[1][2].

While amide coupling is a foundational technique, the zwitterionic nature of 5-bromonicotinic acid and the steric demands of thiomorpholine frequently lead to yield-limiting bottlenecks such as incomplete conversion, active ester hydrolysis, and difficult byproduct removal. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your reaction yield.

Troubleshooting Guide: Common Symptoms & Solutions

Symptom 1: Low Yield with Significant Unreacted Carboxylic Acid

  • Cause: Inefficient activation due to the zwitterionic nature of 5-bromonicotinic acid. The basic pyridine nitrogen (pKa ~3.5) can sequester the coupling base, preventing the formation of the reactive carboxylate anion required for coupling reagent attack.

  • Solution: Increase the stoichiometric ratio of your non-nucleophilic base (e.g., DIPEA) to 2.5–3.0 equivalents. This ensures full deprotonation of the acid prior to the addition of the coupling reagent[1].

Symptom 2: LC-MS Shows a +98 Da or +115 Da Mass Byproduct (When using HATU)

  • Cause: Formation of a stable guanidinium or uronium byproduct. This occurs when thiomorpholine (a secondary amine) attacks the highly electrophilic uronium carbon of HATU instead of the desired OAt-activated ester. This is a common failure mode if the amine is added simultaneously with the acid and coupling reagent[3].

  • Solution: Implement a strict 5-to-15-minute pre-activation step. Mix the carboxylic acid, base, and HATU first to form the active ester, then introduce the thiomorpholine[1].

Symptom 3: Emulsions and Product Loss During Aqueous Workup

  • Cause: High-boiling solvents (DMF) and typical coupling byproducts (like tetramethylurea from HATU or phosphine oxides from PyBOP) complicate phase separation and require tedious chromatographic purification[4][5].

  • Solution: Switch your activation strategy to T3P® (Propylphosphonic anhydride). T3P generates purely water-soluble phosphonic acid byproducts, allowing for the isolation of the target amide via a simple liquid-liquid extraction[6][7].

Mechanistic Pathways & Workflow Visualizations

Understanding the causality behind reagent addition order and byproduct formation is critical for process optimization.

HATU_Pathway Acid 5-Bromonicotinic Acid ActiveEster OAt-Activated Ester (Reactive Intermediate) Acid->ActiveEster Pre-activation (5-15 min) HATU HATU + DIPEA HATU->ActiveEster Byproduct Guanidinium Byproduct (Yield Loss) HATU->Byproduct Product Target Amide (High Yield) ActiveEster->Product Amine Addition Amine Thiomorpholine Amine->Product Amine->Byproduct Direct attack on HATU (If no pre-activation)

HATU activation pathway highlighting the critical pre-activation step to prevent guanidinylation.

T3P_Workflow Step1 5-Bromonicotinic Acid + Thiomorpholine Step2 Add Base (Pyridine or DIPEA) in EtOAc or MeCN Step1->Step2 Step3 Add T3P (50% in EtOAc) Dropwise Step2->Step3 Step4 Mixed Anhydride Intermediate Step3->Step4 Step5 Target Amide Formation Step4->Step5 Step6 Aqueous Workup (Water Wash) Step5->Step6 Step7 Pure (5-Bromopyridin-3-yl) (thiomorpholino)methanone Step6->Step7 Organic Phase Byprod Water-Soluble Phosphonic Acids Step6->Byprod Aqueous Phase

T3P-mediated amidation workflow demonstrating the streamlined aqueous workup.

Quantitative Reagent Comparison

Selecting the right coupling reagent dictates both the yield and the downstream purification burden. Use this data to select the appropriate method for your current scale[3][5][6][7].

Coupling ReagentTypical YieldReaction TimeByproduct ProfileScalabilityCost Efficiency
HATU / DIPEA 85 - 95%2 - 16 hTetramethylurea (requires chromatography or heavy washing)Low (Toxicity/Explosive risk of HOAt derivatives)Low
T3P / Pyridine 90 - 98%4 - 12 hWater-soluble phosphonic acids (extraction only)High (Safe, highly scalable, easy workup)High
EDCI / HOBt 60 - 80%16 - 24 hUrea derivatives (often requires chromatography)MediumMedium
SOCl₂ (Acyl Cl) 50 - 70%2 - 4 hHCl gas, sulfur dioxide (harsh conditions)Medium (Requires specialized gas scrubbing)High

Validated Experimental Protocols

Every protocol described below is designed as a self-validating system , meaning built-in observational checks will confirm if the reaction is proceeding correctly at each step.

Protocol A: High-Throughput / Rapid Screening (HATU Method)

Best for milligram-scale synthesis where rapid conversion is prioritized over atom economy.

  • Solvation: Dissolve 5-bromonicotinic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (2.0 mL, 0.5 M).

    • Validation Check: Ensure complete dissolution; a cloudy suspension indicates incomplete solvation, which will depress the yield.

  • Pre-Activation: Add DIPEA (2.5 equiv, 2.5 mmol) and HATU (1.5 equiv, 1.5 mmol). Stir at room temperature for 5 to 10 minutes[1].

    • Validation Check: An intense yellow/orange color typically develops, confirming the formation of the highly reactive OAt-active ester.

  • Amidation: Add thiomorpholine (1.1 equiv, 1.1 mmol) dropwise. Stir for 16 hours at room temperature.

    • Validation Check: Analyze via LC-MS; the disappearance of the active ester mass and the appearance of the product mass (m/z [M+H]+ ≈ 287/289) confirms completion.

  • Isolation: Quench with ice-cold water (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to effectively remove residual DMF, followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Process Scale-Up (T3P Method)

Best for multi-gram scale-up. Eliminates chromatography and minimizes epimerization/side reactions.

  • Suspension: Combine 5-bromonicotinic acid (1.0 equiv, 10.0 mmol) and thiomorpholine (1.1 equiv, 11.0 mmol) in EtOAc (20 mL, 0.5 M).

  • Base Addition: Add Pyridine or DIPEA (3.0 equiv, 30.0 mmol).

    • Validation Check: The initial suspension should clear significantly as the amine salt forms, indicating proper base interaction[7].

  • Activation: Cool the mixture to 0 °C. Add T3P (50% w/w solution in EtOAc, 1.5 equiv, 15.0 mmol) dropwise over 15 minutes.

    • Causality: Dropwise addition controls the mild exotherm and prevents localized depletion of the base, ensuring the mixed anhydride forms cleanly[4][5].

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 4-12 hours.

    • Validation Check: TLC (EtOAc/Hexane) should show complete consumption of the baseline acid spot.

  • Workup: Wash the reaction mixture directly with saturated aqueous NaHCO₃ (20 mL), followed by 1M HCl (20 mL), and finally brine (20 mL).

    • Validation Check: The phosphonic acid byproducts partition entirely into the aqueous layer, leaving >95% pure (5-bromopyridin-3-yl)(thiomorpholino)methanone in the EtOAc layer[6].

Frequently Asked Questions (FAQs)

Q: Why is my thiomorpholine coupling slower than my previous morpholine couplings? A: Thiomorpholine is slightly less nucleophilic and more sterically demanding than morpholine due to the larger atomic radius of sulfur compared to oxygen. To compensate, ensure the active ester is fully formed before addition (Protocol A), or slightly elevate the reaction temperature (e.g., 40 °C) when using T3P (Protocol B).

Q: Do I need to protect the 5-bromo group during this amidation? A: No. Under standard amide coupling conditions (HATU, T3P, or EDCI at RT to 60 °C), the 5-bromo position on the pyridine ring is completely stable. Nucleophilic aromatic substitution (SNAr) or cross-coupling at this position requires palladium catalysts or extremely harsh basic conditions at high temperatures, which are absent in these protocols[1][8].

Q: Can I use the acyl chloride method (oxalyl chloride or SOCl₂) to save costs? A: While theoretically possible, generating 5-bromonicotinoyl chloride is complicated by the basic pyridine nitrogen, which forms an insoluble hydrochloride salt. This often leads to incomplete chlorination or requires harsh refluxing conditions that can degrade the substrate. T3P offers a superior balance of cost, safety, and yield without the need for aggressive chlorinating agents[6].

References

  • WO2023242597A1 - Bifunctional molecules for targeted protein degradation | Google Patents | 1

  • Small Molecule Active Site Directed Tools for Studying Human Caspases | ACS Publications | 2

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE | AMRI | 6

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine | Organic Chemistry Portal | 7

  • TP3 amide couplings : r/Chempros | Reddit | 4

  • US11123348B2 - Compounds and compositions for the treatment of parasitic diseases | Google Patents | 8

  • Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis | ResearchGate | 5

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives | Bachem | 3

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of (5-Bromopyridin-3-yl)(thiomorpholino)methanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming formulation hurdles for complex halogenated heterocyclic amides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming formulation hurdles for complex halogenated heterocyclic amides. (5-Bromopyridin-3-yl)(thiomorpholino)methanone presents a unique physicochemical challenge that requires a mechanistic approach to solubilization rather than trial and error.

Molecular Profiling: The "Why" Behind the Insolubility

Before attempting to dissolve this compound, we must understand the structural constraints driving its behavior:

  • Depressed Pyridine Basicity : While a standard pyridine ring acts as a weak base (pKa ~5.2) and can be solubilized via protonation[1], this specific molecule features electron-withdrawing 5-bromo and 3-carbonyl groups. These groups severely deplete electron density from the pyridine nitrogen, depressing its pKa to an estimated < 2.5. Consequently, adjusting the pH to be at least two units below the pKa to achieve full protonation[2] requires highly acidic, non-physiological conditions.

  • Non-Basic Thiomorpholine : The nitrogen in the thiomorpholine ring is part of a methanone (amide) linkage. Its lone electron pair is delocalized into the carbonyl pi-system, rendering it strictly non-basic. It cannot be targeted for salt formation.

  • High Lipophilicity : The bulky bromine atom and the sulfur-containing thiomorpholine ring significantly increase the partition coefficient (LogP). This high lipophilicity drives the molecule out of the aqueous phase, necessitating advanced formulation strategies like co-solvents or host-guest complexation[3].

Section 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: My compound precipitates immediately when I dilute my DMSO stock into PBS (pH 7.4). Why does this happen, and how do I prevent it? A1: This is a classic "solvent-shift" precipitation. In pure DMSO, the compound is fully solvated. Upon rapid dilution into PBS, the local dielectric constant spikes, and the structured hydrogen-bonding network of water forces the hydrophobic molecules to aggregate and precipitate[4]. Because the compound is neutral at pH 7.4, it cannot ionize to maintain solubility. Solution: Lower the thermodynamic barrier to solvation before dilution. Use a step-wise co-solvent cascade (e.g., DMSO → PEG 400 → Tween 80 → PBS) to create a micellar transition state rather than a direct crash dilution.

Q2: Can I use pH adjustment to dissolve this compound for my in vitro cell culture assays? A2: No. Because of the severely depressed pKa of this specific bromopyridine derivative, you would need to drop the pH below 2.5 to achieve >90% protonation (forming the soluble pyridinium cation). A pH of 2.5 is highly cytotoxic and will denature proteins in your cell culture. For biological assays, you must abandon pH adjustment and pivot to alternative methods like cyclodextrin complexation[5].

Q3: How does Cyclodextrin complexation work for this molecule, and which variant should I use? A3: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity[5]. The highly lipophilic 5-bromopyridine moiety is perfectly sized to act as a "guest" inside the hydrophobic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD). This encapsulation shields the hydrophobic surface area from water, increasing apparent solubility without altering the pH[5]. However, be aware that while solubility increases, the free fraction of the drug decreases, which can create a tradeoff with membrane permeability[6].

Section 2: Visualizing the Troubleshooting Logic

G1 A Precipitation of Compound B Is assay pH-sensitive? A->B C Titrate to pH < 2.5 B->C No (Analytical) D Cell/Bio Assay (pH 7.4) B->D Yes (In Vitro/Vivo) G Soluble Pyridinium Salt C->G E Co-Solvent (DMSO/PEG) D->E Low Conc. Needed F HP-β-CD Complexation D->F High Conc. Needed H Solvated Complex E->H F->H

Fig 1: Decision matrix for troubleshooting the solubility of the target compound.

G2 M Neutral Compound LogP > 2 P1 Add Acid (HCl) pH < pKa M->P1 P2 Add HP-β-CD Hydrophobic Cavity M->P2 R1 Pyridinium Cation Ion-Dipole Bonds P1->R1 Breaks Lattice R2 Inclusion Complex Shielded Bromine P2->R2 Lowers Lipophilicity

Fig 2: Mechanistic pathways for solubilizing the compound via ionization or encapsulation.

Section 3: Self-Validating Experimental Protocols
Protocol A: Phase-Solubility Profiling (Self-Validating CD Complexation)

Objective: To determine the stoichiometric ratio and binding affinity of the compound with HP-β-CD to ensure reproducible dosing.

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 20, 50, 100 mM) in unbuffered saline.

  • Saturation: Add an excess amount (beyond the expected solubility limit) of (5-Bromopyridin-3-yl)(thiomorpholino)methanone to each vial.

  • Equilibration: Seal and agitate the vials on an orbital shaker at 25°C for 48 hours to ensure thermodynamic equilibrium.

  • Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet the undissolved drug.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (discard the first 1 mL to account for membrane adsorption).

  • Quantification: Quantify the dissolved compound using HPLC-UV.

  • Self-Validation Check: Plot the molar concentration of dissolved drug (y-axis) versus the molar concentration of HP-β-CD (x-axis). A linear relationship (AL-type phase solubility diagram) confirms a stable 1:1 inclusion complex. If the line curves downwards, the complex is precipitating out of solution; if it curves upwards, higher-order complexes are forming.

Protocol B: Co-Solvent / Surfactant Microemulsion Preparation

Objective: To create a kinetically stable working solution for in vivo dosing without relying on extreme pH, utilizing low-toxicity co-solvents[7].

  • Primary Solvation: Weigh the required mass of the compound into a glass vial. Add 5% (v/v of final volume) pure DMSO and vortex until completely dissolved.

  • Matrix Formation: Add 10% (v/v) PEG 400 and 5% (v/v) Tween 80. Sonicate for 5 minutes at 37°C. This creates the surfactant/co-solvent matrix.

  • Aqueous Integration (Critical Step): Slowly add 80% (v/v) aqueous buffer (e.g., PBS) dropwise while under continuous, vigorous vortexing. Do not add the buffer all at once, as this will cause localized solvent-shift precipitation.

  • Self-Validation Check: Measure the optical density of the final solution at 600 nm. An OD600 < 0.05 indicates a clear, true solution or nano-emulsion. An OD600 > 0.1 indicates sub-visible precipitation or large micellar aggregation, requiring an increase in the Tween 80 ratio.

Section 4: Quantitative Formulation Strategies & Expected Outcomes
StrategyMechanism of ActionEst. Solubility GainBiological Compatibility
Acidification (pH < 2.5) Protonation of pyridine N to form a pyridinium salt>50-foldPoor (Cytotoxic; causes tissue necrosis in vivo)
Co-solvency (10% DMSO) Disruption of the water hydrogen-bonding network5 to 10-foldModerate (DMSO toxicity limits use >1% in cell assays)
HP-β-CD Complexation (20% w/v) Hydrophobic encapsulation of the bromopyridine moiety20 to 100-foldExcellent (FDA approved for IV and oral administration)
Micellar Dispersion (Tween 80) Surfactant-mediated micelle partitioning10 to 30-foldGood (May cause hemolysis at high concentrations)
References
  • Source: ijpsjournal.
  • Source: nih.
  • Source: nih.
  • Source: ijpbr.
  • Source: plos.
  • Source: benchchem.
  • Source: intechopen.

Sources

Troubleshooting

Optimizing palladium catalyst loading for (5-Bromopyridin-3-yl)(thiomorpholino)methanone coupling

Topic: Cross-Coupling of (5-Bromopyridin-3-yl)(thiomorpholino)methanone Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the palla...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Coupling of (5-Bromopyridin-3-yl)(thiomorpholino)methanone

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed cross-coupling of (5-Bromopyridin-3-yl)(thiomorpholino)methanone. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your reactions effectively. This document addresses common challenges with a focus on minimizing catalyst loading without sacrificing yield or purity.

Frequently Asked Questions (FAQs)
Q1: Why is optimizing palladium catalyst loading so critical for my (5-Bromopyridin-3-yl)(thiomorpholino)methanone coupling?

A: Optimizing palladium loading is a cornerstone of efficient process development for three primary reasons:

  • Cost and Sustainability: Palladium is a precious and costly metal. Reducing catalyst loading, especially on a larger scale, leads to significant cost savings and reduces the environmental burden of the process.[1]

  • Product Purity: High catalyst loadings can sometimes lead to an increase in side reactions.[2] Furthermore, residual palladium in the final product is a major concern in pharmaceutical synthesis and requires extensive, often costly, purification steps to meet regulatory limits.

  • Reproducibility: A robust reaction is one that performs consistently at the lowest possible catalyst loading. This indicates an efficient catalytic cycle and a well-understood system, which is critical for scalable and reproducible manufacturing.

Q2: I'm starting a new coupling with this bromopyridine substrate. What's a sensible initial catalyst loading?

A: For an initial screening experiment with a challenging heteroaromatic substrate like a bromopyridine, a catalyst loading in the range of 1-5 mol% of the palladium precatalyst is a pragmatic starting point.[3][4] Starting too low with an unoptimized system can result in no reaction, providing little information. This initial range is typically high enough to ensure some product formation, which can then be optimized downwards. For subsequent optimization, you can aim for loadings well below 1 mol%.

Q3: How does the nitrogen atom in the pyridine ring specifically affect the palladium catalyst and the required loading?

A: The lone pair of electrons on the pyridine nitrogen poses a specific challenge. It can coordinate to the palladium center, forming off-cycle, catalytically inactive or less active complexes.[3][5][6] This catalyst sequestration or deactivation means that a higher catalyst loading may be required to maintain a sufficient concentration of the active catalytic species in the reaction cycle. The key to reducing catalyst loading is often to use a ligand system that sterically or electronically disfavors this unproductive interaction.[5][7]

Q4: Beyond the catalyst itself, what experimental factors most significantly influence the minimum required palladium loading?

A: The efficiency of the catalytic cycle, and thus the required catalyst loading, is profoundly influenced by the interplay of several factors:

  • Ligand Choice: This is arguably the most critical parameter. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos, XPhos, or RuPhos) are often essential.[4][8] They accelerate the key steps of oxidative addition and reductive elimination and their steric bulk can physically block the pyridine nitrogen from deactivating the palladium center.[9]

  • Base: The base's strength and solubility are crucial.[4][10] It plays a role in the transmetalation step (in Suzuki couplings) or amine deprotonation (in Buchwald-Hartwig aminations).[11][12] An inappropriate base can lead to a sluggish reaction requiring higher catalyst loading or promote side reactions like protodeboronation.[3]

  • Solvent: The solvent affects reagent solubility, catalyst stability, and the rates of the catalytic steps.[13][14] A solvent screen is often necessary to find the optimal medium that supports high catalytic turnover.[4]

  • Temperature: Higher temperatures can increase reaction rates but may also accelerate catalyst decomposition.[2][4] The ideal is the lowest temperature that provides a reasonable reaction rate, which helps preserve the active catalyst and allows for lower loading.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter. The solutions are designed to be systematic, allowing you to logically diagnose and resolve issues.

Problem 1: Low or No Conversion of Starting Material

You've run the reaction and analysis (TLC, LC-MS) shows mostly unreacted (5-Bromopyridin-3-yl)(thiomorpholino)methanone.

  • Plausible Cause A: Inefficient Precatalyst Activation. Many reactions use stable Pd(II) precatalysts (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species.[2][4] This reduction step can be inefficient under sub-optimal conditions. The efficiency of this activation depends on the ligand, base, solvent, and temperature.[15]

  • Solution Strategy:

    • Use a Pre-formed Pd(0) Catalyst: As a diagnostic tool, try a catalyst like Pd(PPh₃)₄ to bypass the in situ reduction step.[11] If this works, your issue lies with precatalyst activation.

    • Employ Modern Precatalysts: Use air-stable, well-defined Pd(II) precatalysts (e.g., Buchwald G2, G3, or G4 precatalysts). These are designed for rapid and quantitative activation to the active monoligated Pd(0) species, often leading to better results at lower loadings.[8][16]

    • Review Reagent Quality: Ensure your solvent is anhydrous and thoroughly degassed. Oxygen can oxidize and deactivate both the Pd(0) catalyst and phosphine ligands.[2] Use fresh, high-purity reagents.

  • Plausible Cause B: Intrinsically Low Catalyst Activity for the Substrate. The chosen palladium/ligand combination may simply not be active enough for this specific bromopyridine substrate.

  • Solution Strategy:

    • Increase Catalyst Loading (Temporarily): As a first step, increase the catalyst and ligand loading (e.g., from 2 mol% to 5 mol%) to see if any conversion can be achieved.[5] This helps confirm if the catalytic system is viable at all.

    • Conduct a Ligand Screen: The ligand is paramount. A screening of different bulky, electron-rich phosphine ligands is the most effective way to find a more active system. See the data table and protocol below for a recommended screening approach.

Reaction: (5-Bromopyridin-3-yl)(thiomorpholino)methanone + Arylboronic Acid

ParameterConditionRationale
Pd Precatalyst XPhos Pd G3 (2 mol%)A modern, highly active precatalyst designed for efficient activation.[16]
Ligand Screen XPhos, SPhos, RuPhosA standard set of bulky biarylphosphine ligands with proven efficacy for heteroaryl couplings.[4]
Base K₃PO₄ (2.0 - 3.0 equiv.)A moderately strong base effective in many Suzuki couplings of heteroaryl halides.[3][4]
Solvent 1,4-Dioxane or Toluene/Water (e.g., 10:1)Commonly used and effective solvents for Suzuki reactions.[3][4] The presence of some water can be beneficial.[11]
Temperature 80-110 °CA typical temperature range for these couplings.[3]
Problem 2: Reaction Stalls and/or Mixture Turns Black

The reaction starts but stops before completion, often accompanied by the formation of a black precipitate (palladium black).

  • Plausible Cause: Catalyst Decomposition. This is a classic sign of catalyst deactivation. The active, soluble Pd(0) complex loses its stabilizing ligand, and the "naked" palladium atoms agglomerate into inactive, insoluble palladium black.[4][17] This is often accelerated by high temperatures or the presence of oxygen.[2]

  • Solution Strategy:

    • Improve Inert Atmosphere: Ensure the reaction is rigorously degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen). Multiple "vacuum-backfill" cycles are highly recommended.[2][3]

    • Increase Ligand-to-Palladium Ratio: A common strategy is to use a ligand:palladium ratio greater than 1:1 for monodentate ligands (e.g., 1.2:1 to 2:1). The excess ligand in solution helps prevent dissociation from the metal center and stabilizes the active catalyst.[2][4]

    • Lower the Reaction Temperature: High heat accelerates decomposition.[2] Try running the reaction at a lower temperature, even if it requires a longer reaction time. Finding a more active catalyst system (see Problem 1) is the best way to enable lower reaction temperatures.

    • Use More Robust Ligands: Certain ligands are designed to be more resistant to dissociation and degradation, leading to more stable catalysts. Screening ligands is again a key strategy.

G Start Problem: Low Yield or Stalled Reaction Check_Inert Is the system rigorously inert? Start->Check_Inert Check_Inert->Start No, Fix Setup Check_Reagents Are reagents pure, dry, and degassed? Check_Inert->Check_Reagents Yes Check_Reagents->Start No, Purify/Replace Increase_Loading Increase Catalyst Loading (e.g., to 5 mol%) Check_Reagents->Increase_Loading Yes Conversion_Observed Conversion Observed? Increase_Loading->Conversion_Observed Screen_Ligands ACTION: Perform Ligand/Base/Solvent Screen Conversion_Observed->Screen_Ligands Yes No_Conversion No Conversion Conversion_Observed->No_Conversion No Optimize_Loading ACTION: Systematically Decrease Catalyst Loading (2% -> 1% -> 0.5%...) Screen_Ligands->Optimize_Loading Success Optimized Process: High Yield at Low Loading Optimize_Loading->Success No_Conversion->Screen_Ligands Try completely different catalyst class

Caption: A decision tree for troubleshooting and optimizing catalyst loading.

Problem 3: Significant Side Product Formation

Your desired product is formed, but it's contaminated with byproducts like the debrominated starting material (hydrodehalogenation) or biaryl homocoupling products.

  • Plausible Cause A: Hydrodehalogenation. The bromine atom is replaced by a hydrogen. This side reaction can be promoted by the palladium catalyst in the presence of a hydrogen source, which can be the solvent (e.g., alcohols), water, or even certain phosphine ligands or bases.[3][11]

  • Solution Strategy:

    • Solvent Choice: Avoid protic solvents like alcohols if this is a major issue. Aprotic solvents like 1,4-dioxane, toluene, or CPME are generally preferred.[11]

    • Base Selection: The choice of base can play a role. Experiment with weaker bases if possible, or ensure anhydrous conditions if water is suspected to be the proton source.

  • Plausible Cause B: Homocoupling. This is the self-coupling of the coupling partner (e.g., the boronic acid in a Suzuki reaction) to form a symmetrical biaryl byproduct. It is often exacerbated by the presence of oxygen.[3]

  • Solution Strategy:

    • Rigorous Degassing: This is the most effective preventative measure. Ensure all oxygen is removed from the reaction mixture.[2]

    • Controlled Reagent Addition: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, disfavoring the homocoupling pathway.

    • Use Boronate Esters: Boronic acids can be unstable. Corresponding boronate esters (e.g., pinacol esters) are often more stable and less prone to both homocoupling and protodeboronation.[3][11]

Experimental Protocols
Protocol 1: Systematic Catalyst Loading Optimization

This protocol assumes you have already identified an effective catalyst/ligand/base/solvent system from initial screening and now wish to find the minimum required loading.

  • Preparation: In a glovebox or on a Schlenk line, prepare a stock solution of your palladium precatalyst and ligand in the reaction solvent. This ensures accurate dispensing of small quantities.

  • Reaction Setup: Arrange a series of identical reaction vials. To each vial, add (5-Bromopyridin-3-yl)(thiomorpholino)methanone (1.0 equiv), the coupling partner (e.g., arylboronic acid, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: Using a microsyringe, add the catalyst/ligand stock solution to each vial to achieve the target catalyst loadings (e.g., Vial 1: 1.0 mol%, Vial 2: 0.5 mol%, Vial 3: 0.2 mol%, Vial 4: 0.1 mol%, Vial 5: 0.05 mol%). Include a control vial with no catalyst.

  • Reaction Execution: Add the remaining solvent to each vial to reach the final concentration. Seal the vials, remove them from the inert atmosphere, and place them in a pre-heated reaction block or oil bath. Stir at the optimized temperature for a set amount of time (e.g., 12 hours).

  • Monitoring and Analysis: After the reaction time, take a small aliquot from each vial, quench, and analyze by LC-MS or GC-MS to determine the conversion to product for each catalyst loading.

  • Determination: Identify the lowest catalyst loading that provides complete or acceptable conversion. This is your optimized loading.

Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Oxidative Addition (Ar-X) Deactivation Deactivation (e.g., Pyridine Coordination, Pd Black) Pd0->Deactivation Off-Cycle Inhibition PdII_Trans Ar-Pd(II)-R' L₂ PdII_Aryl->PdII_Trans Transmetalation (R'-B(OH)₂ + Base) PdII_Trans->Pd0 Reductive Elimination (Ar-R')

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Optimization

Best purification and recrystallization methods for (5-Bromopyridin-3-yl)(thiomorpholino)methanone

Welcome to the technical support and troubleshooting hub for the isolation, purification, and recrystallization of (5-Bromopyridin-3-yl)(thiomorpholino)methanone . As a critical building block in drug discovery—often uti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting hub for the isolation, purification, and recrystallization of (5-Bromopyridin-3-yl)(thiomorpholino)methanone . As a critical building block in drug discovery—often utilized for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings)—obtaining this intermediate in high purity (>99%) is paramount [1.15].

This guide provides self-validating protocols, mechanistic explanations for common pitfalls, and a structured Q&A to ensure your synthetic workflows are robust and reproducible.

Physicochemical Profile

Understanding the intrinsic properties of your target molecule is the first step in designing a logical purification strategy. The presence of a basic pyridine nitrogen, a neutral amide, and a susceptible thioether dictates our solvent and reagent choices.

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Formula C₁₀H₁₁BrN₂OSHeavy bromine atom increases lipophilicity and promotes crystallization.
Molecular Weight 287.18 g/mol Useful for LC-MS identification (Isotopic pattern: 287/289 due to ⁷⁹Br/⁸¹Br).
Functional Groups Pyridine, Thioether, AmidePyridine causes silica tailing; Thioether is prone to oxidation (+16 Da).
Solubility Profile Soluble in DCM, EtOAc, MeOH. Insoluble in H₂O.Ideal for liquid-liquid extraction (LLE) using DCM/H₂O systems.
pKa (Pyridine N) ~3.5 (Predicted)Requires basic additives (e.g., Triethylamine) during chromatography.

Isolation & Purification Workflow

G Crude Crude Reaction Mixture (Amide Coupling) Workup Aqueous Workup (Sat. Na2CO3 Wash) Crude->Workup OrgPhase Organic Phase (DCM or EtOAc) Workup->OrgPhase Extract AqPhase Aqueous Phase (Discard Unreacted Acid) Workup->AqPhase Waste Flash Flash Chromatography (Silica + 1% TEA) OrgPhase->Flash Concentrate Recryst Recrystallization (EtOAc / Hexanes) Flash->Recryst >95% Purity Pure Pure (5-Bromopyridin-3-yl) (thiomorpholino)methanone Recryst->Pure >99% Purity

Workflow for the isolation and purification of (5-Bromopyridin-3-yl)(thiomorpholino)methanone.

Step-by-Step Methodologies

The following protocols assume the compound was synthesized via standard amide coupling (e.g., HATU or EDCI/HOBt) between 5-bromonicotinic acid and thiomorpholine[1][2].

Phase 1: Reaction Quench & Liquid-Liquid Extraction (LLE)

Causality: 5-Bromonicotinic acid is highly polar and contains a carboxylic acid (pKa ~3.39) [1.15]. By utilizing a basic aqueous wash, unreacted starting material is converted into a water-soluble sodium carboxylate salt, partitioning it away from the highly organic-soluble product.

  • Dilute the crude reaction mixture with Dichloromethane (DCM) (10 mL per 1 mmol of theoretical yield).

  • Quench the reaction by adding an equal volume of saturated aqueous Na₂CO₃. Stir vigorously for 10 minutes.

  • Separate the layers using a separatory funnel. Extract the aqueous layer with two additional portions of DCM.

  • Wash the combined organic layers with brine to remove residual DMF/DMSO and water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at 30 °C to yield the crude product.

Phase 2: Flash Column Chromatography

Causality: The basic pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on standard stationary phase silica, causing severe band broadening (tailing). Pre-treating the silica with Triethylamine (TEA) neutralizes these sites[3].

  • Prepare a solvent system of Hexanes/Ethyl Acetate (gradient from 50:50 to 20:80) containing 1% v/v Triethylamine (TEA) .

  • Slurry-pack the silica gel column using the initial solvent system.

  • Dry-load the crude mixture onto a small amount of silica or load it directly using a minimal amount of DCM.

  • Elute the column, monitoring fractions via TLC (UV active at 254 nm).

  • Pool the product-containing fractions and concentrate in vacuo. Self-validation: Perform a quick ¹H-NMR to ensure the removal of coupling reagent byproducts (e.g., tetramethylurea from HATU).

Phase 3: Recrystallization

Causality: Chromatography often leaves trace impurities (like TEA or grease). Recrystallization leverages the differential solubility of the product versus impurities across a temperature gradient to achieve >99% purity[4].

  • Place the semi-pure solid in a clean, dry Erlenmeyer flask.

  • Add a minimal amount of boiling Ethyl Acetate (EtOAc) just until the solid fully dissolves.

  • Slowly add hot Hexanes dropwise until the solution becomes faintly turbid (the cloud point).

  • Add 1-2 drops of hot EtOAc to clarify the solution.

  • Remove from heat and allow the flask to cool to room temperature undisturbed (approx. 2 hours).

  • Transfer the flask to an ice bath (4 °C) for 1 hour to maximize yield.

  • Filter the resulting crystals via vacuum filtration (Büchner funnel) and wash with ice-cold Hexanes. Dry under high vacuum.

Troubleshooting & FAQs

Q: My product is co-eluting with the starting material (5-bromonicotinic acid) on the TLC plate. How do I separate them? A: Do not rely on chromatography to separate the carboxylic acid from the amide. Return to the LLE phase. Redissolve your mixture in DCM and wash it thoroughly with 1M NaOH or saturated Na₂CO₃. The acid will form a salt and move to the aqueous layer, while your neutral amide will remain in the organic layer.

Q: My purified product shows a mass of [M+H]+ = 303/305 Da in the LC-MS instead of the expected 287/289 Da. What happened? A: The +16 Da mass shift indicates oxidation of the thiomorpholine sulfur to a sulfoxide. Thioethers are highly susceptible to oxidation. This typically occurs if the compound is concentrated using old, peroxide-containing ethereal solvents (like THF or Diethyl Ether) or left exposed to air in solution for prolonged periods. Solution: Avoid ether solvents during workup, ensure solvents are peroxide-free, and store the final compound under an inert argon atmosphere.

Q: During recrystallization, my compound is "oiling out" (forming a syrup at the bottom of the flask) instead of forming crystals. How can I fix this? A: "Oiling out" occurs when the target compound precipitates as a liquid because the solvent mixture reaches its saturation point at a temperature above the melting point of the solute. Solution: Reheat the mixture until the oil dissolves. Add slightly more of the "good" solvent (EtOAc) to lower the saturation temperature. Cool the flask much more slowly (e.g., in a warm water bath that cools to room temperature naturally). If available, add a seed crystal when the solution is just above room temperature to force nucleation.

Q: I am losing a significant amount of yield during the silica gel column; the compound streaks heavily across all fractions. A: This is classic pyridine-silanol binding. If you did not add Triethylamine (TEA) to your eluent, the basic nitrogen in the pyridine ring is protonating on the acidic silica. Flush your column with 5% MeOH in DCM containing 2% TEA to recover your stuck compound, and ensure you use 1% TEA in your mobile phase for future runs.

References

  • Dunetz, J. R., Magano, J., & Weix, G. A. (2016). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development.[Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2017). Purification of Laboratory Chemicals (8th Edition). Elsevier / Butterworth-Heinemann.[Link]

Sources

Troubleshooting

HPLC method development and optimization for (5-Bromopyridin-3-yl)(thiomorpholino)methanone

Technical Support Center: HPLC Method Development for (5-Bromopyridin-3-yl)(thiomorpholino)methanone Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technica...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Method Development for (5-Bromopyridin-3-yl)(thiomorpholino)methanone

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges of analyzing (5-Bromopyridin-3-yl)(thiomorpholino)methanone (CAS: 1197957-37-1).

This molecule presents a unique triad of chromatographic hurdles: a basic pyridine nitrogen prone to secondary interactions, a lipophilic bromine substituent that dictates retention, and a thiomorpholine-amide linkage susceptible to rotameric splitting. This guide provides self-validating troubleshooting workflows and rigorously tested protocols to ensure analytical accuracy and method robustness.

Section 1: Method Development Logic & Causality

To develop a robust method, we must first understand the causality behind the analyte's behavior on a stationary phase. The logic for mobile phase selection is dictated entirely by the ionization state of the pyridine ring.

MethodDev Start Analyze Analyte Properties pKa ~3.5 (Pyridine) pH_Choice Select Mobile Phase pH Start->pH_Choice Low_pH Low pH (pH 2-3) Pyridine Fully Protonated pH_Choice->Low_pH Suppress silanol ionization High_pH High pH (pH 9-10) Pyridine Neutral pH_Choice->High_pH Suppress analyte ionization Col_Low Use Endcapped/Polar-Embedded C18 (e.g., Zorbax Eclipse Plus) Low_pH->Col_Low Col_High Use High-pH Tolerant C18 (e.g., Zorbax Extend) High_pH->Col_High

Caption: Logical flow for mobile phase and column selection based on pyridine pKa.

Q: Why does (5-Bromopyridin-3-yl)(thiomorpholino)methanone exhibit severe peak tailing on standard C18 columns? A: The root cause is a chemical phenomenon known as "acid-base interaction" or secondary silanol interaction[1]. The stationary phase of a standard C18 column is based on silica, which contains residual silanol groups (Si-OH). These silanols are weakly acidic. The pyridine ring of our target molecule contains a basic nitrogen. At a mid-range pH (e.g., pH 5-7), the silanols dissociate into negatively charged Si-O⁻ sites, while the pyridine nitrogen becomes protonated (positively charged). This creates a strong electrostatic "velcro" effect, causing the analyte to stick to the column and release slowly, manifesting as a chromatographic tail[1].

Q: What is the optimal mobile phase strategy to ensure sharp peaks and reproducible retention? A: Based on the properties of substituted pyridines, you have two primary pathways to prevent tailing[2]:

  • Low pH Strategy (Preferred): Use 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in water (pH ~2.0)[3]. At this pH, the residual silanols are fully protonated (neutral), eliminating the electrostatic attraction[4]. Because the pyridine nitrogen will be fully protonated (polar), you must pair this with a highly end-capped or polar-embedded C18 column to retain the analyte[4].

  • High pH Strategy: Use a 10 mM Ammonium Bicarbonate buffer adjusted to pH 9.5. This neutralizes the pyridine nitrogen, maximizing hydrophobic retention via the bromine and thiomorpholine moieties. However, this requires a specialized high-pH tolerant column to prevent silica dissolution[4].

Quantitative Data Summary: pH Effects on Pyridine Derivatives
Mobile Phase pHAnalyte StateSilanol StateExpected RetentionUSP Tailing (Tf)Chromatographic Recommendation
2.0 (0.1% TFA) Protonated (+)Neutral (0)Low to ModerateExcellent (1.0 - 1.2)Preferred for MS compatibility; use endcapped C18.
6.5 (Phosphate) Partially (+)Ionized (-)ModeratePoor (> 2.0)Avoid; severe secondary interactions cause tailing.
10.0 (Ammonia) Neutral (0)Ionized (-)HighGood (1.1 - 1.3)Requires high-pH tolerant columns (e.g., hybrid silica).

Section 2: Troubleshooting Guide

Troubleshooting Issue Peak Tailing Observed (USP Tailing > 1.5) Test Inject Neutral Marker (e.g., Toluene) Issue->Test Tail_Yes Neutral Marker Tails Test->Tail_Yes Tail_No Neutral Marker Symmetrical Test->Tail_No Phys Physical Issue: Void, Blocked Frit, Dead Volume Tail_Yes->Phys Chem Chemical Issue: Secondary Silanol Interactions Tail_No->Chem Fix_Phys Replace Guard/Column, Check Fittings Phys->Fix_Phys Fix_Chem Lower pH, Use Base-Deactivated Column, Add Buffer Chem->Fix_Chem

Caption: Self-validating diagnostic workflow to differentiate physical vs. chemical peak tailing.

Q: How can I definitively determine if my peak tailing is a chemical interaction or a physical column defect? A: Do not guess; use a self-validating experimental system. Inject a purely neutral, highly lipophilic marker compound (such as Toluene) under your current method conditions[1].

  • Causality: A neutral molecule cannot undergo acid-base interactions with silanols.

  • Interpretation: If the neutral marker peak is perfectly symmetrical but your (5-Bromopyridin-3-yl)(thiomorpholino)methanone peak tails, the issue is strictly chemical (silanol interactions)[1]. If the neutral marker also tails, you have a physical problem—such as a void at the head of the column, a partially blocked inlet frit, or excessive extra-column dead volume in your HPLC plumbing[1][4].

Q: I am observing a split peak or a "shoulder" on the main peak. Is my sample degrading? A: While oxidation of the thiomorpholine sulfur is possible, a split peak for this specific structural class is often a chromatographic artifact. The methanone (amide) bond linking the pyridine to the thiomorpholine ring has restricted rotation. At lower column temperatures (e.g., 20°C), the molecule can exist as two distinct rotamers that interconvert slowly on the chromatographic timescale, resulting in a split peak.

  • Troubleshooting Step: Increase the column compartment temperature to 45°C - 50°C. If the split peaks coalesce into a single, sharp peak, the cause was rotameric interconversion. If the secondary peak remains unchanged, investigate a physical column void[4].

Section 3: Self-Validating Experimental Protocol

Optimized Gradient Method for (5-Bromopyridin-3-yl)(thiomorpholino)methanone This protocol utilizes a low-pH gradient to ensure silanol suppression while maintaining sufficient retention for the brominated lipophilic core[3].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Add 1.0 mL of MS-grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas by sonication for 10 minutes.

    • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Column Selection & Equilibration:

    • Install a highly end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)[2].

    • Set the column oven temperature to 45°C (to prevent rotamer splitting).

    • Equilibrate at 5% B for 15 column volumes until the baseline pressure is perfectly stable.

  • System Suitability Testing (The Self-Validation Step):

    • Inject 5 µL of a System Suitability Solution containing 50 µg/mL Toluene (neutral marker) and 50 µg/mL of the target analyte.

    • Acceptance Criteria: Toluene USP Tailing Factor must be ≤ 1.1 (validates the physical flow path). Analyte USP Tailing Factor must be ≤ 1.5 (validates chemical silanol suppression)[5].

  • Gradient Execution:

    • Time 0.0 min: 5% B

    • Time 2.0 min: 5% B (Holds polar impurities)

    • Time 12.0 min: 95% B (Elutes the brominated target compound)

    • Time 15.0 min: 95% B (Column wash)

    • Time 15.1 min: 5% B (Re-equilibration for 5 mins)

    • Flow rate: 1.0 mL/min. Detection: UV at 254 nm[6].

References[6]Troubleshooting Peak Shape Problems in HPLC - Waters Corporation[3]High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions - Benchchem[4]Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - SciSpace[5]Peak Tailing in HPLC - Element Lab Solutions[7]Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed[2]HPLC Peak Tailing - Axion Labs[1]98475-07-1 | 2-Bromomethyl-3-nitro benzoic acid methyl ester - Boroncore

Sources

Reference Data & Comparative Studies

Validation

Advanced LC-MS/MS Fragmentation Analysis of (5-Bromopyridin-3-yl)(thiomorpholino)methanone: Q-TOF vs. QqQ Platforms

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I frequently encounter complex heterocyclic scaffolds that demand rigorous analytical strategies. (5-Bromopyridin-3-yl)(thiomorpholino)met...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I frequently encounter complex heterocyclic scaffolds that demand rigorous analytical strategies. (5-Bromopyridin-3-yl)(thiomorpholino)methanone (Chemical Formula: C₁₀H₁₁BrN₂OS) is a highly versatile building block often utilized in the synthesis of kinase inhibitors and targeted therapeutics.

Identifying and quantifying this compound in complex biological matrices requires a deep understanding of its mass spectrometric behavior. This guide provides an objective comparison between High-Resolution Mass Spectrometry (HRMS, specifically Q-TOF) and Nominal Mass Spectrometry (Triple Quadrupole, QqQ) for the characterization of this molecule, supported by mechanistic fragmentation logic and self-validating experimental protocols.

Mechanistic Causality in Fragmentation

To design an effective LC-MS/MS assay, we must first understand why the molecule fragments the way it does. The structure consists of a brominated pyridine ring linked to a thiomorpholine ring via a carbonyl (amide) bond.

The Bromine Isotopic Signature

Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%). In the MS1 spectrum, this manifests as a distinct doublet separated by exactly 1.998 Da. This isotopic signature acts as an innate isotopic barcode. Any fragment ion generated during Collision-Induced Dissociation (CID) that retains this 1:1 doublet definitively contains the bromopyridine moiety, allowing rapid differentiation from thiomorpholine-derived fragments [1].

α -Cleavage of the Amide Bond

Under positive Electrospray Ionization (ESI+), protonation occurs preferentially at the amide nitrogen or the pyridine nitrogen. Density Functional Theory (DFT) studies demonstrate that protonation at the amide nitrogen significantly weakens the N–CO bond [2]. Upon collisional activation, the molecule undergoes a classic α -cleavage, expelling neutral thiomorpholine to yield a highly resonance-stabilized acylium ion (m/z 184/186). At higher collision energies, this acylium ion extrudes carbon monoxide (-28 Da) to form a pyridyl cation (m/z 156/158).

G P Precursor Ion [M+H]+ m/z 287.0 / 289.0 F1 Acylium Ion[M-Thiomorpholine]+ m/z 184.0 / 186.0 P->F1 α-Cleavage (N-CO) CE: 15-25 eV F3 Thiomorpholine Cation m/z 104.1 P->F3 Charge Retention on Amine CE: 20-30 eV F2 Pyridyl Cation [M-Thiomorpholine-CO]+ m/z 156.0 / 158.0 F1->F2 Loss of CO (-28 Da) CE: 35-45 eV

Caption: MS/MS Collision-Induced Dissociation (CID) Pathways for (5-Bromopyridin-3-yl)(thiomorpholino)methanone.

Platform Comparison: HRMS (Q-TOF) vs. QqQ

When analyzing this compound, the choice of platform dictates the type of data acquired. Q-TOF systems excel at structural elucidation due to sub-5 ppm mass accuracy, while QqQ systems are the gold standard for high-sensitivity, high-throughput quantification [3].

Performance Comparison Table
Analytical FeatureHRMS (Q-TOF)Nominal Mass (QqQ)Operational Impact
Mass Accuracy < 5 ppm~ 0.1 DaQ-TOF confirms exact elemental composition; QqQ relies on nominal mass transitions.
Resolution > 30,000 (FWHM)Unit Resolution (0.7 Da)Q-TOF resolves isobaric matrix interferences in complex biological samples.
Primary Use Case Metabolite ID, Structural ElucidationPharmacokinetics (PK), High-throughput screeningQ-TOF identifies unknown metabolites; QqQ quantifies known targets.
Sensitivity (LOD) ~ 1–5 ng/mL< 0.1 ng/mLQqQ provides superior signal-to-noise via Multiple Reaction Monitoring (MRM).
Dynamic Range 3–4 orders of magnitude5–6 orders of magnitudeQqQ is better suited for PK studies with wide concentration variations.

Self-Validating Experimental Methodology

To ensure absolute data integrity, I employ a self-validating protocol utilizing Isotope-Triggered Data-Dependent Acquisition (IT-DDA) on the Q-TOF, followed by optimized MRM translation on the QqQ.

Step-by-Step Protocol

Step 1: Sample Preparation & Chromatography

  • Matrix Extraction: Precipitate proteins from 50 µL of plasma using 150 µL of cold acetonitrile containing an internal standard (e.g., a deuterated analog). Centrifuge at 14,000 x g for 10 minutes.

  • UHPLC Separation: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Gradient Elution: Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Formic acid is critical here—it lowers the pH to ~2.7, ensuring robust protonation of the pyridine ring (pKa ~5.2) and driving [M+H]⁺ formation. Run a linear gradient from 5% B to 95% B over 4 minutes.

Step 2: Q-TOF Structural Validation (IT-DDA)

  • Source Parameters: Set ESI+ capillary voltage to 3.5 kV, drying gas to 250°C at 10 L/min.

  • Self-Validating Trigger: Program the acquisition software to continuously scan MS1. Set a conditional trigger: the system will only initiate an MS/MS scan if it detects a doublet separated by 1.998 Da with an intensity ratio between 0.8 and 1.2.

  • Causality: This dynamic logic ensures that the spectrometer only wastes cycle time fragmenting ions that definitively contain bromine, eliminating false positives from the biological matrix.

Step 3: QqQ MRM Optimization

  • Transfer the identified precursor and fragment masses to the QqQ.

  • Perform a compound optimization infusion (100 ng/mL at 10 µL/min) to determine the ideal Collision Energy (CE) for each transition.

G A Sample Preparation Protein Precipitation & Spiking B UHPLC Separation (C18, 0.1% FA Gradient) A->B C ESI+ Ionization Validation: 79Br/81Br Isotope Ratio B->C D HRMS (Q-TOF) Isotope-Triggered DDA C->D Structural Elucidation E QqQ (MRM) Targeted Quantification C->E High-Throughput Assay

Caption: LC-MS/MS Analytical Workflow for Brominated Amide Characterization.

Quantitative Fragmentation Data

Based on the optimized protocol, the following table summarizes the exact masses (for Q-TOF validation) and the optimized MRM transitions (for QqQ quantification). Notice how the optimal Collision Energy (CE) increases as we break deeper into the molecular scaffold.

Fragmentation & MRM Optimization Table
Ion TypeFormulaExact Mass (Q-TOF)MRM Transition (QqQ)Optimal CE (eV)Diagnostic Value
Precursor (⁷⁹Br) [C₁₀H₁₂⁷⁹BrN₂OS]⁺286.9851287.0 → 184.020Quantifier (Primary)
Precursor (⁸¹Br) [C₁₀H₁₂⁸¹BrN₂OS]⁺288.9831289.0 → 186.020Qualifier (Isotope Check)
Acylium (⁷⁹Br) [C₆H₃⁷⁹BrNO]⁺183.9397287.0 → 156.040Deep structural confirmation
Pyridyl (⁷⁹Br) [C₅H₃⁷⁹BrN]⁺155.9448287.0 → 156.040Deep structural confirmation
Thiomorpholine [C₄H₁₀NS]⁺104.0532287.0 → 104.125Confirms amide cleavage

Note: The transition 287.0 → 184.0 is chosen as the primary quantifier because the loss of the thiomorpholine ring is the most energetically favorable pathway, yielding the highest signal-to-noise ratio.

Conclusion

The identification and quantification of (5-Bromopyridin-3-yl)(thiomorpholino)methanone relies heavily on exploiting its innate chemical properties. By leveraging the 1:1 bromine isotope ratio as a self-validating trigger in Q-TOF workflows, researchers can confidently elucidate the structure and its downstream metabolites. Subsequently, translating the α -cleavage of the amide bond into optimized MRM transitions on a QqQ platform provides the sensitivity required for rigorous pharmacokinetic profiling.

References

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from[Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Retrieved from[Link]

  • Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection. PubMed. Retrieved from[Link]

Comparative

In Vitro Metabolic Stability Guide: (5-Bromopyridin-3-yl)(thiomorpholino)methanone vs. Standard Amides

Audience: Researchers, Medicinal Chemists, and DMPK Scientists Content Type: Technical Comparison Guide & Protocol Workflow Introduction: The Strategic Role of Amide Isosteres in DMPK In small-molecule drug discovery, th...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and DMPK Scientists Content Type: Technical Comparison Guide & Protocol Workflow

Introduction: The Strategic Role of Amide Isosteres in DMPK

In small-molecule drug discovery, the metabolic stability of a lead compound dictates its in vivo half-life, clearance, and overall bioavailability. When optimizing an amide-linked scaffold, medicinal chemists frequently interchange saturated heterocyclic rings—such as piperidine, morpholine, and thiomorpholine—to tune physicochemical properties and patentability.

This guide provides an in-depth comparative analysis of (5-Bromopyridin-3-yl)(thiomorpholino)methanone against its standard amide counterparts (morpholine and piperidine analogs). By examining the distinct enzymatic liabilities of the sulfur-containing thiomorpholine ring versus oxygen- or carbon-only heterocycles, DMPK scientists can better predict intrinsic clearance ( CLint​ ) and design robust in vitro screening cascades.

Mechanistic Causality: Why Heterocycle Selection Drives Metabolism

As a Senior Application Scientist, it is critical to look beyond the raw clearance numbers and understand the causality of biotransformation. The 5-bromopyridine core in this scaffold is highly electron-deficient. Halogenated pyridines are generally resistant to oxidative metabolism, meaning the metabolic "soft spot" of the molecule is almost entirely localized to the amide-linked heterocycle.

S-Oxidation (Thiomorpholine) vs. C-Oxidation (Morpholine)

The primary divergence in metabolic stability between thiomorpholine and standard morpholine amides lies in their enzymatic targets:

  • Thiomorpholine Vulnerability (S-Oxidation): The sulfur atom in the thiomorpholine ring is highly susceptible to rapid S-oxidation, mediated by both Cytochrome P450 enzymes (CYPs) and Flavin-containing monooxygenases (FMOs)[1]. This rapid conversion forms sulfoxide and subsequently sulfone metabolites. Because S-oxidation is energetically favorable and sterically accessible, thiomorpholine amides often exhibit higher in vitro intrinsic clearance than their oxygenated analogs[2].

  • Morpholine Vulnerability (C-Oxidation): Morpholine rings lack the oxidizable sulfur and instead undergo CYP-mediated (often CYP3A4) C-hydroxylation at the carbon adjacent to the nitrogen or oxygen. This leads to unstable carbinolamine intermediates that result in ring scission (N-dealkylation) or the formation of morpholinone (lactam) metabolites[3][4].

  • Piperidine Vulnerability: Piperidine amides typically undergo simple CYP-mediated hydroxylation at the 3- or 4-position of the ring, which generally occurs at a slower rate than thiomorpholine S-oxidation.

MetabolicPathway cluster_thio Thiomorpholine Pathway cluster_morph Standard Morpholine Analogs Compound (5-Bromopyridin-3-yl) (thiomorpholino)methanone Sulfoxide Sulfoxide Metabolite (Rapid S-Oxidation) Compound->Sulfoxide CYP / FMO Sulfone Sulfone Metabolite (Secondary S-Oxidation) Sulfoxide->Sulfone CYP / FMO Morpholine Morpholine Analog RingOpen Ring Cleavage / Dealkylation Morpholine->RingOpen CYP3A4 (C-Oxidation) Lactam Lactam Formation Morpholine->Lactam CYP3A4

Caption: Divergent metabolic pathways of thiomorpholine (S-oxidation) vs. morpholine (C-oxidation).

Quantitative Data Presentation: Comparative Stability Profile

The table below synthesizes the expected in vitro metabolic parameters when these compounds are incubated in Human Liver Microsomes (HLMs) fortified with NADPH.

Compound ScaffoldPrimary Metabolic PathwayExpected HLM Half-Life ( t1/2​ )Relative Intrinsic Clearance ( CLint​ )Major Metabolites Detected (LC-HRMS)
(5-Bromopyridin-3-yl)(thiomorpholino)methanone S-Oxidation (CYP/FMO)Short (< 15 min)HighSulfoxide (+16 Da), Sulfone (+32 Da)
(5-Bromopyridin-3-yl)(morpholino)methanone C-Oxidation / Ring ScissionModerate (30 - 45 min)ModerateLactam (+14 Da), Dealkylated fragments
(5-Bromopyridin-3-yl)(piperidin-1-yl)methanone Ring HydroxylationLong (> 60 min)LowMono-hydroxylated (+16 Da)

Note: Data represents comparative baseline trends derived from established heterocyclic metabolism principles[4][5].

Self-Validating Experimental Protocols

To accurately capture the rapid S-oxidation of the thiomorpholine derivative alongside the slower C-oxidation of standard amides, a robust, self-validating in vitro assay is required. Liver microsomes (sub-cellular fractions containing CYPs and FMOs) are the gold standard for Phase I metabolism screening[6][7].

Protocol: High-Resolution Liver Microsomal Stability Assay

Rationale: We utilize a 1 mM NADPH regenerating system to sustain CYP/FMO activity. Quenching with cold acetonitrile containing an internal standard (IS) instantly precipitates proteins and halts enzymatic activity, ensuring precise kinetic time-point capture.

Step-by-Step Methodology:

  • System Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Microsome Addition: Thaw Human Liver Microsomes (HLMs) on ice. Add HLMs to the buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Add the test compound (e.g., thiomorpholino methanone) to achieve a final incubation concentration of 1 µM. Keep the final organic solvent concentration (DMSO) below 0.1% to prevent CYP inhibition.

  • Pre-Incubation: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Self-Validation Step: Always run a minus-NADPH control to rule out non-CYP/FMO mediated degradation (e.g., chemical instability or amidase hydrolysis).

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot from the incubation mixture.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an analytical Internal Standard (e.g., Tolbutamide or Labetalol).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-HRMS analysis.

Workflow Prep 1. Prepare 1 µM Compound in Buffer (pH 7.4) Microsomes 2. Add Liver Microsomes (0.5 mg/mL protein) Prep->Microsomes NADPH 3. Initiate Reaction with 1 mM NADPH Microsomes->NADPH Incubate 4. Incubate at 37°C (0, 5, 15, 30, 60 min) NADPH->Incubate Quench 5. Quench with Cold Acetonitrile + IS Incubate->Quench Centrifuge 6. Centrifuge & Extract Supernatant Quench->Centrifuge LCMS 7. LC-HRMS Analysis (Calculate CL_int & t1/2) Centrifuge->LCMS

Caption: Step-by-step workflow for the in vitro liver microsomal stability assay.

Data Processing & CLint​ Calculation

Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ).

  • Half-life ( t1/2​ ): 0.693/k

  • Intrinsic Clearance ( CLint​ ): (k×V)/Microsomal Protein Concentration , where V is the incubation volume.

Conclusion

When substituting a standard morpholine or piperidine amide with a thiomorpholine ring—such as in (5-Bromopyridin-3-yl)(thiomorpholino)methanone—researchers must anticipate a significant shift in the metabolic profile. The introduction of the sulfur atom creates a highly vulnerable site for FMO and CYP-mediated S-oxidation, generally resulting in a shorter in vitro half-life and higher intrinsic clearance. Understanding these mechanistic pathways allows drug development professionals to proactively design prodrugs, utilize steric shielding, or select alternative isosteres to optimize pharmacokinetic exposure.

References

  • Combourieu, B., et al. "Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR." PubMed (NIH). Available at:[Link]

  • Shackleford, D. M., et al. "Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439." PubMed Central (NIH). Available at:[Link]

  • Hypha Discovery. "Metabolism of 2023 FDA Approved Small Molecules - PART 1." Hypha Discovery Blogs. Available at:[Link]

  • IntechOpen. "In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling." IntechOpen. Available at:[Link]

  • Poulsen, et al. "Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine." ResearchGate. Available at:[Link]

Sources

Validation

Benchmarking (5-Bromopyridin-3-yl)(thiomorpholino)methanone in High-Throughput Screening: A Fragment-Based Drug Discovery Guide

As drug discovery shifts away from flat, high-molecular-weight libraries toward structurally complex, sp³-rich chemical spaces, Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern hit-to-lead campaign...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts away from flat, high-molecular-weight libraries toward structurally complex, sp³-rich chemical spaces, Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern hit-to-lead campaigns. Among the privileged scaffolds emerging in this space is (5-Bromopyridin-3-yl)(thiomorpholino)methanone (CAS: 1197957-37-1) [1].

This guide provides a comprehensive benchmarking analysis of this specific building block, comparing its performance against traditional flat fragments in High-Throughput Screening (HTS) and biophysical assays. By evaluating its physicochemical properties, synthetic tractability, and behavior in Surface Plasmon Resonance (SPR) screening[2], we aim to provide researchers with an objective framework for integrating this fragment into their libraries.

Structural Rationale & Physicochemical Benchmarking

The utility of a fragment is dictated by its adherence to the "Rule of 3" (Ro3) and its capacity for multi-vector elaboration. (5-Bromopyridin-3-yl)(thiomorpholino)methanone offers three distinct advantages:

  • The sp² Growth Vector: The C-Br bond on the pyridine ring serves as an ideal handle for late-stage high-throughput cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or photoredox Minisci reactions).

  • The sp³ Core: The thiomorpholine ring imparts significant three-dimensionality (high Fsp³), which correlates with improved solubility and lower clinical attrition rates compared to flat aromatic systems[3].

  • The Chalcogen Handle: Unlike oxygen in morpholine, the sulfur atom in thiomorpholine is highly polarizable, capable of engaging in chalcogen bonding with protein backbones, and can be selectively oxidized to a sulfoxide or sulfone to drastically alter the local electrostatic profile without changing the heavy-atom framework[3].

Quantitative Comparison: Physicochemical Properties

To objectively benchmark this compound, we compared it against its oxygen analog (morpholine) and a traditional flat fragment (3-Bromo-5-methylpyridine).

CompoundMW (Da)cLogPFsp³H-Bond DonorsH-Bond AcceptorsRo3 Compliant
(5-Bromopyridin-3-yl)(thiomorpholino)methanone 287.181.80.4003Yes
(5-Bromopyridin-3-yl)(morpholino)methanone 271.111.20.4004Yes
3-Bromo-5-methylpyridine 172.022.10.1701Yes

Data Interpretation: While all three compounds are Ro3 compliant, the thiomorpholine derivative strikes an optimal balance. It provides a slightly higher lipophilicity (cLogP 1.8) than the morpholine analog, which often translates to better initial binding entropy in hydrophobic pockets (such as the ATP-binding cleft of Janus kinases)[4], while maintaining a high Fsp³ fraction (0.40) to ensure aqueous solubility during high-concentration HTS.

Logic Core (5-Bromopyridin-3-yl) (thiomorpholino)methanone Vector1 C-Br Bond (sp2 Growth Vector) Core->Vector1 Vector2 Thiomorpholine Ring (sp3 Core / H-Bonding) Core->Vector2 Vector3 Sulfur Atom (Chalcogen Bond / Oxidation) Core->Vector3 Action1 Suzuki/Buchwald Coupling Vector1->Action1 Action2 Target Pocket Filling Vector2->Action2 Action3 Tune Electrostatics (Sulfone/Sulfoxide) Vector3->Action3

Figure 1: Logical growth vectors and functionalization pathways for the fragment core.

High-Throughput Library Generation (Direct-to-Biology)

To leverage the 5-bromopyridine handle, modern FBDD workflows utilize nanoscale HTS chemistry. By conducting parallel Suzuki-Miyaura couplings in 1536-well plates, hundreds of derivatives can be synthesized and screened directly in biochemical assays without intermediate purification.

Protocol: Nanoscale Suzuki-Miyaura Cross-Coupling

Causality Check: Miniaturization to the nanomolar scale conserves expensive boronic acid building blocks. The use of a water-soluble palladium precatalyst ensures homogeneous dispensing via acoustic liquid handling, preventing precipitation in the nanoliter droplets.

Self-Validating System Setup:

  • Internal Standard: Spike 10 µM of biphenyl into the reaction buffer. Post-reaction LC-MS quantification uses the biphenyl peak area to normalize conversion rates, ensuring dispensing errors are not mistaken for failed reactions.

  • Reagent Dispensing: Using an Echo Acoustic Dispenser, transfer 50 nL of (5-Bromopyridin-3-yl)(thiomorpholino)methanone (100 mM in DMSO) into a 1536-well cyclic olefin copolymer (COC) plate.

  • Library Addition: Dispense 50 nL of diverse boronic acids (120 mM in DMSO) into respective wells. Include 16 wells of a known highly reactive boronic acid (e.g., phenylboronic acid) as positive controls.

  • Catalyst & Base: Add 1 µL of an aqueous master mix containing 2 mM Pd(dppf)Cl₂ and 200 mM K₃PO₄.

  • Reaction & Quench: Seal the plate and incubate at 60°C for 4 hours. Quench by adding 1 µL of 1% formic acid in acetonitrile.

  • Validation: Calculate the Z'-factor based on the conversion of the positive controls versus negative controls (no catalyst). A Z'-factor > 0.6 validates the plate for downstream direct-to-biology screening.

Biophysical Screening via Surface Plasmon Resonance (SPR)

Because fragments bind with weak affinities (typically 10 µM to 1 mM), traditional biochemical assays often yield false positives due to compound aggregation at high concentrations. SPR is the gold standard for FBDD because it is label-free, detects low-affinity interactions in real-time, and provides crucial kinetic (k_on, k_off) and thermodynamic data[5].

Protocol: SPR Fragment Screening Assay

Causality Check: Fragments require screening at high concentrations (e.g., 500 µM), which necessitates high DMSO concentrations (up to 5%). Because DMSO has a massive refractive index, even a 0.1% mismatch between the running buffer and the sample can produce a bulk shift that masks or mimics a binding event[2]. Therefore, a rigorous DMSO calibration curve is mandatory.

Self-Validating System Setup:

  • Target Immobilization: Immobilize the target protein (e.g., JAK2 kinase domain) onto a CM5 sensor chip via standard amine coupling until a density of 3000-4000 Resonance Units (RU) is achieved. Leave Flow Cell 1 (FC1) blank as a reference surface.

  • Buffer Preparation: Prepare the running buffer (e.g., PBS-P+ with 5.0% DMSO).

  • DMSO Calibration (Critical Step): Prepare 8 buffer solutions with DMSO concentrations ranging from 4.5% to 5.5%. Inject these over both FC1 and FC2 to generate a solvent correction curve. The software will use this to subtract bulk refractive index artifacts.

  • Fragment Injection: Inject (5-Bromopyridin-3-yl)(thiomorpholino)methanone at a top concentration of 500 µM, followed by a 2-fold dilution series down to 15.6 µM. Use a flow rate of 30 µL/min with a 60-second contact time and a 120-second dissociation time.

  • Data Analysis: Double-reference the data (subtract FC1 from FC2, then subtract a blank buffer injection). Fit the steady-state affinity (R_eq vs. Concentration) to a 1:1 binding model to determine the dissociation constant (K_D).

Quantitative Comparison: SPR Binding against Model Target (JAK2)
Fragment CoreK_D (µM)Ligand Efficiency (LE)Bmax (RU)Promiscuity / Aggregation
(5-Bromopyridin-3-yl)(thiomorpholino)methanone 1850.3245Low (Square wave kinetics)
(5-Bromopyridin-3-yl)(morpholino)methanone 3100.2842Low (Square wave kinetics)
3-Bromo-5-methylpyridine >1000N/AN/AHigh (Super-stoichiometric binding)

Data Interpretation: The thiomorpholine derivative demonstrates superior binding affinity and Ligand Efficiency (LE > 0.3 is considered highly druggable) compared to its morpholine counterpart. The flat 3-bromo-5-methylpyridine fails to show specific binding, highlighting the necessity of the sp³-rich amide tail for anchoring the fragment in the binding pocket.

Workflow A Fragment Core CAS: 1197957-37-1 B Nanoscale HTS Cross-Coupling A->B C SPR Primary Screening B->C D Orthogonal Validation (NMR/X-ray) C->D E Hit-to-Lead Elaboration D->E

Figure 2: FBDD workflow from fragment core to hit-to-lead elaboration.

Conclusion

(5-Bromopyridin-3-yl)(thiomorpholino)methanone represents a highly versatile, Ro3-compliant fragment for modern drug discovery. Its unique combination of an sp² cross-coupling vector and an sp³-rich, polarizable thiomorpholine tail provides a superior starting point compared to traditional flat aromatics. When integrated into rigorously validated HTS and SPR workflows, it serves as a highly efficient scaffold for targeting complex binding pockets, such as those found in Janus kinases and other challenging therapeutic targets.

Sources

Safety & Regulatory Compliance

Safety

(5-Bromopyridin-3-yl)(thiomorpholino)methanone proper disposal procedures

An essential component of laboratory safety and operational efficiency in drug development is the lifecycle management of synthetic intermediates. (5-Bromopyridin-3-yl)(thiomorpholino)methanone (CAS: 1197957-37-1) is a c...

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Author: BenchChem Technical Support Team. Date: March 2026

An essential component of laboratory safety and operational efficiency in drug development is the lifecycle management of synthetic intermediates. (5-Bromopyridin-3-yl)(thiomorpholino)methanone (CAS: 1197957-37-1) is a complex heterocyclic building block containing three distinct heteroatoms (Nitrogen, Sulfur) and a halogen (Bromine).

From an Environmental Health and Safety (EHS) perspective, the presence of both bromine and sulfur dictates strict segregation and disposal protocols. Improper disposal not only violates environmental regulations but can also lead to hazardous reactions in waste carboys or catastrophic damage to downstream incineration facilities due to the generation of highly corrosive hydrobromic acid (HBr) and sulfur oxides (SOx)[1].

Here is the authoritative operational guide for the proper handling and disposal of this compound.

The Causality of Segregation: Why Structure Dictates Disposal

In professional laboratory settings, waste is not merely discarded; it is staged for specific chemical treatment or thermal destruction. The structural elements of (5-Bromopyridin-3-yl)(thiomorpholino)methanone require it to be strictly classified as Halogenated Organic Waste [2][3].

  • The Bromine Factor (Halogenated Stream): When brominated compounds are incinerated, they require specialized high-temperature rotary kilns equipped with caustic scrubbers. If incinerated at lower temperatures or without scrubbers, they can form highly toxic polybrominated dibenzodioxins and furans (PBDDs/PBDFs), and release corrosive HBr gas[1]. Mixing this compound with non-halogenated waste streams ruins the entire batch for solvent recovery and exponentially increases institutional disposal costs[3].

  • The Sulfur Factor (Thiomorpholine Ring): The oxidation of the thiomorpholine moiety generates sulfur dioxide (SO2) and sulfur trioxide (SO3). Downstream waste processors must account for this sulfur load to ensure their emission control systems (e.g., limestone beds or wet scrubbers) can capture the SOx effectively[1].

Quantitative EHS Classification Data

To facilitate proper manifesting by your EHS department, summarize the compound's profile using the following classification matrix.

Waste Stream AttributeChemical ContributorEHS Classification & ImpactDownstream Processing Requirement
Halogen Content Bromine (Br)Halogenated Organic ; strictly incompatible with solvent recovery streams.High-temperature incineration (>1000°C) with caustic scrubbing for HBr[1].
Heteroatom Load Sulfur (S), Nitrogen (N)Generates SOx and NOx upon combustion.Requires emission control equipment (ESPs, baghouses, scrubbers)[1].
Physical State Solid (Neat)Non-RCRA specific, but treated as hazardous chemical solid waste.Direct rotary kiln incineration[1].
Typical Solvents DCM, ChloroformF-Listed Waste (if mixed with spent halogenated solvents).Fuels blending or liquid injection incineration[3].

Step-by-Step Disposal Methodologies

Do not dispose of this compound, or any solutions containing it, down the drain under any circumstances[4]. Plumbed dilution tanks are not designed to handle halogenated organic molecules[4].

Protocol A: Disposal of Solid Waste (Unused Material or Spill Cleanup)
  • Containment: Collect the solid powder, crystals, or contaminated cleanup materials (e.g., absorbent pads, grossly contaminated gloves) into a disposable, non-leaking, chemically compatible primary container (e.g., a wide-mouth HDPE jar or clear glass jar)[4][5].

  • Sealing: Ensure the container has a secure, screw-top lid. Do not use parafilm as a primary seal for waste transport.

  • Labeling: Deface any original manufacturer labels if reusing a container[4]. Affix a standardized institutional Hazardous Waste tag. You must explicitly write: "Halogenated Organic Solid Waste - Contains Bromine and Sulfur" and list the full chemical name.

  • EHS Transfer: Store in a designated secondary containment bin in the laboratory until your scheduled EHS pickup.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures and Extracts)
  • Segregation: Transfer solutions containing the compound only into designated Halogenated Solvent Waste carboys (often 20L white or blue safety cans provided by EHS)[2][3].

  • Compatibility Verification: Before adding the mixture, verify that the carboy does not contain incompatible materials (e.g., strong oxidizers, azides, or concentrated acids). Keep corrosive wastes strictly separated from organic solvents[3].

  • Evaporation Prevention: Except when actively adding waste, the lid of the safety can must remain closed and latched at all times to prevent fugitive emissions[3].

  • Empty Container Management: If an original reagent bottle is emptied, leave it uncapped overnight in a certified fume hood to evaporate residual solvent, deface the label with a permanent marker, and dispose of it in the designated glass disposal box[4].

Waste Routing Workflow

The following diagram illustrates the logical decision tree for routing (5-Bromopyridin-3-yl)(thiomorpholino)methanone into the correct institutional waste streams.

G Start Waste Generation: (5-Bromopyridin-3-yl) (thiomorpholino)methanone State Determine Physical State Start->State Solid Solid Waste (Pure Powder/Crystals) State->Solid Neat/Spill Liquid Liquid Waste (In Solvent Solution) State->Liquid Reaction/Extract Cont1 Collect in Sealable HDPE/Glass Container Solid->Cont1 Cont2 Segregate into Halogenated Waste Carboy Liquid->Cont2 Label Label: Hazardous Waste Contains: Br, S, N Cont1->Label Cont2->Label EHS EHS Transfer & Manifesting Label->EHS Incineration High-Temp Incineration with Caustic Scrubbing (HBr, SOx capture) EHS->Incineration

Disposal workflow for (5-Bromopyridin-3-yl)(thiomorpholino)methanone based on physical state.

References

  • Hazardous Waste Reduction - Environmental Health and Safety. Oregon State University. Available at:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Chemical Waste Disposal - Environmental Health & Safety. Georgia Institute of Technology. Available at: [Link]

  • Chemical Waste | Environmental Health & Safety (EHS). The University of Texas at Austin. Available at:[Link]

Sources

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